Product packaging for Lankacyclinol A(Cat. No.:CAS No. 52212-91-6)

Lankacyclinol A

Cat. No.: B1674469
CAS No.: 52212-91-6
M. Wt: 459.6 g/mol
InChI Key: CHSNOFZXJPAESZ-LYAMDJHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lankacyclinol A is a member of the lankacidin-group antibiotics, a class of complex polyketides originally isolated from the soil bacterium Streptomyces rochei . This compound is characterized by its synthetically challenging 17-membered carbocyclic ring structure . Literature indicates that this compound is a decarboxylated derivative of lankacidinol A, formed through chemical degradation . As part of the lankacidin family, it is of significant interest in antibiotic research due to its activity against Gram-positive bacteria . The lankacidin class is known to inhibit protein synthesis, with studies showing that some members, like lankacidin C, can synergistically work with other antibiotics and bind to the bacterial ribosome . Furthermore, related lankacidin compounds exhibit considerable antitumor activity against various cell lines, including L1210 leukemia and B16 melanoma, making the scaffold a valuable starting point for oncology research . The inherent chemical instability of the core β-keto-δ-lactone motif in parent lankacidins presents a challenge for therapeutic development, and derivatives like this compound provide key insights for structure-activity relationship (SAR) studies . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H37NO6 B1674469 Lankacyclinol A CAS No. 52212-91-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52212-91-6

Molecular Formula

C26H37NO6

Molecular Weight

459.6 g/mol

IUPAC Name

[(2Z,4Z,8Z,10Z,15Z)-7-hydroxy-12-(2-hydroxypropanoylamino)-4,10,13,15-tetramethyl-14-oxocycloheptadeca-2,4,8,10,15-pentaen-1-yl] acetate

InChI

InChI=1S/C26H37NO6/c1-16-7-11-22(30)12-8-17(2)15-24(27-26(32)20(5)28)19(4)25(31)18(3)10-14-23(13-9-16)33-21(6)29/h7-10,12-13,15,19-20,22-24,28,30H,11,14H2,1-6H3,(H,27,32)/b12-8-,13-9-,16-7-,17-15-,18-10-

InChI Key

CHSNOFZXJPAESZ-LYAMDJHESA-N

Isomeric SMILES

CC1C(/C=C(\C=C/C(C/C=C(\C=C/C(C/C=C(\C1=O)/C)OC(=O)C)/C)O)/C)NC(=O)C(C)O

Canonical SMILES

CC1C(C=C(C=CC(CC=C(C=CC(CC=C(C1=O)C)OC(=O)C)C)O)C)NC(=O)C(C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Lankacyclinol A;  Antibiotic T 2636 E;  T-2636-E;  T 2636-E;  T2636-E; 

Origin of Product

United States

Foundational & Exploratory

Lankacyclinol A: A Technical Guide to its Discovery and Isolation from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacyclinol A is a polyketide natural product belonging to the lankacidin family of antibiotics. These structurally complex molecules are produced by soil-dwelling bacteria of the genus Streptomyces, most notably Streptomyces rochei. The lankacidins have garnered significant interest within the scientific community due to their potent antimicrobial and antitumor activities. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers in natural product chemistry and drug development.

Discovery and Producing Organism

This compound, as part of the broader lankacidin group of antibiotics (formerly known as T-2636), was discovered during the screening of metabolites from the soil bacterium Streptomyces rochei.[1] The initial work on the isolation and structure elucidation of the lankacidin family was pioneered by S. Harada and colleagues in the mid-1970s. This compound is a 17-membered macrocyclic compound that is biosynthetically derived from a polyketide pathway.

Streptomyces rochei is a Gram-positive, filamentous bacterium known for its ability to produce a diverse array of secondary metabolites with various biological activities.[2] Strains of this bacterium have been isolated from soil samples worldwide and are a valuable resource for the discovery of novel therapeutic agents.

Experimental Protocols

The following sections detail the generalized experimental procedures for the production and isolation of this compound from Streptomyces rochei, based on established methods for Streptomyces fermentation and natural product extraction. It is important to note that the specific parameters used in the original discovery by Harada may vary.

Fermentation of Streptomyces rochei

The production of this compound is achieved through submerged fermentation of Streptomyces rochei. The optimization of culture conditions is critical for maximizing the yield of the desired metabolite.

1. Strain Maintenance and Inoculum Preparation:

  • A pure culture of Streptomyces rochei is maintained on a suitable agar medium, such as ISP2 (International Streptomyces Project Medium 2) or Bennett's agar, at 28-30°C.

  • For inoculum preparation, a well-sporulated culture is used to inoculate a seed medium in a baffled Erlenmeyer flask. The seed culture is incubated on a rotary shaker at 200-250 rpm for 2-3 days at 28-30°C.

2. Production Fermentation:

  • The production medium, typically a complex medium rich in carbon and nitrogen sources, is inoculated with the seed culture (usually 5-10% v/v).

  • Fermentation is carried out in baffled flasks or a fermenter under controlled conditions of temperature (28-30°C), pH (typically around 7.0), and aeration.

  • The production of this compound is monitored over time by chromatographic analysis (e.g., HPLC) of the culture broth extract. The fermentation is typically harvested after 5-10 days, during the stationary phase of growth.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using a combination of chromatographic techniques.

1. Extraction:

  • The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, at a neutral or slightly acidic pH.

  • The organic extract is separated from the aqueous phase and the mycelial cake.

  • The combined organic extracts are then concentrated under reduced pressure to yield a crude extract.

2. Purification:

  • The crude extract is subjected to a series of chromatographic steps to isolate this compound.

  • Silica Gel Column Chromatography: The crude extract is often first fractionated on a silica gel column, eluting with a gradient of solvents, such as hexane-ethyl acetate or chloroform-methanol. Fractions are collected and analyzed for the presence of this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions enriched with this compound are further purified by preparative HPLC, typically using a reversed-phase column (e.g., C18) and a suitable mobile phase, such as a gradient of acetonitrile in water.

Data Presentation

Spectroscopic Data of this compound

The structure of this compound was elucidated using a combination of spectroscopic techniques. While the original detailed data from the 1975 study by Harada is not fully accessible, representative data for related lankacidin compounds are available.

Spectroscopic TechniqueKey Features and Observations
¹H NMR Complex spectrum with signals corresponding to olefinic protons, protons attached to oxygenated carbons, and methyl groups.[3][4][5]
¹³C NMR Signals for carbonyl groups (ketone, ester), olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons.[3][6][7]
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern, which aids in determining the elemental composition and structural fragments.
Infrared (IR) Spectroscopy Shows characteristic absorption bands for hydroxyl groups, carbonyl groups (ketone, ester), and carbon-carbon double bonds.
Optical Rotation Indicates the chirality of the molecule.
Biological Activity of Lankacidin Group Antibiotics

This compound and related lankacidins exhibit a range of biological activities, primarily antimicrobial and antitumor effects. The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial potency.[8][9][10]

OrganismMIC Range (µg/mL) of Lankacidins
Staphylococcus aureus0.1 - >100
Bacillus subtilis0.1 - 50
Micrococcus luteus<0.1 - 25
Gram-negative bacteriaGenerally less active
Mycoplasma speciesActive

Visualizations

Experimental Workflow for Isolation and Purification

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification strain Streptomyces rochei Strain inoculum Inoculum Preparation strain->inoculum fermentation Production Fermentation inoculum->fermentation harvest Harvest Fermentation Broth fermentation->harvest extraction Solvent Extraction (Ethyl Acetate) harvest->extraction concentration Concentration extraction->concentration crude_extract Crude Extract concentration->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel hplc Preparative HPLC silica_gel->hplc pure_compound This compound hplc->pure_compound

Caption: General workflow for the isolation and purification of this compound.

Proposed Biosynthetic Pathway of Lankacidins

biosynthetic_pathway pks_nrps Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) linear_polyketide Linear Polyketide Chain pks_nrps->linear_polyketide cyclization Macrocyclization linear_polyketide->cyclization post_modification Post-PKS Modifications cyclization->post_modification lankacyclinol This compound post_modification->lankacyclinol

Caption: Simplified biosynthetic pathway leading to this compound.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Lankacyclinol A

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of Lankacyclinol A, a member of the lankacidin class of polyketide antibiotics. This document is intended for researchers, scientists, and professionals in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a complex macrolide antibiotic belonging to the lankacidin family, which are isolated from Streptomyces species.[1] These natural products are characterized by a unique 17-membered macrocyclic core and often exhibit significant antimicrobial and antitumor activities.[1] this compound, in particular, can be derived from the chemical degradation of lankacidinol under basic conditions, which involves a decarboxylation process.[1] The intricate architecture and dense stereochemical landscape of this compound have made it a challenging target for total synthesis, which has been instrumental in confirming its structure and absolute configuration.[1][2][3]

Chemical Structure and Stereochemistry

The definitive structure and stereochemistry of this compound have been established primarily through total synthesis. The first total synthesis was accomplished by Williams and coworkers in 2000, which also confirmed its absolute configuration.[4]

The molecule features a 17-membered macrocycle containing multiple stereocenters. The systematic IUPAC name for this compound is not commonly used; instead, the structure is defined by its characteristic macrocyclic framework and the specific configuration of its chiral centers.

Key Structural Features:

  • A 17-membered macrocyclic lactone.

  • A diene and a triene system within the macrocycle.

  • Multiple hydroxyl and methyl substitutions.

  • A side chain attached to the macrocycle via an amide linkage.

The absolute stereochemistry of the chiral centers in naturally occurring (-)-Lankacyclinol A has been confirmed through enantioselective total synthesis.

Quantitative Data

Spectroscopic and physical data are crucial for the characterization of this compound. While a complete dataset from a single source is not available in the provided search results, the following tables summarize the types of quantitative data typically reported in the literature for the structural elucidation of such complex natural products.

Table 1: Representative ¹H NMR Data for Key Moieties of Lankacidin Analogs

Proton PositionRepresentative Chemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)
Olefinic Protons5.0 - 7.0m-
Carbinol Protons3.5 - 4.5m-
Allylic Protons2.0 - 3.0m-
Methyl Protons0.8 - 1.8d, s~7.0

Note: This table is a generalized representation based on typical values for this class of compounds. Specific values for this compound would be found in detailed experimental sections of total synthesis publications.

Table 2: Key Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₂₅H₃₇NO₆
Molecular Weight447.57 g/mol
Specific RotationVaries based on derivative and solvent

Experimental Protocols for Structure Elucidation

The determination of the complex structure and stereochemistry of this compound relies on a combination of advanced spectroscopic techniques and, most definitively, total chemical synthesis.

4.1 Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are fundamental for establishing the planar structure, including the connectivity of atoms and the constitution of the carbon skeleton. NOESY experiments are particularly critical for providing information about the relative stereochemistry by measuring through-space proton-proton correlations.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the elemental composition of the molecule by providing a highly accurate mass measurement, which in turn yields the molecular formula.

  • X-ray Crystallography : This is the most powerful method for unambiguously determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[5][6] A suitable single crystal of the natural product or a derivative is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule.[5][7][8] While not explicitly stated to have been performed on this compound itself in the provided results, it is a standard and definitive technique for complex natural products.

4.2 Total Synthesis

The unambiguous confirmation of the structure and, crucially, the absolute stereochemistry of this compound was achieved through its total synthesis.[3][4] A common strategy involves a convergent approach where different fragments of the molecule are synthesized separately and then coupled together.

A generalized workflow for the total synthesis and structural confirmation is outlined below:

G cluster_synthesis Enantioselective Synthesis cluster_confirmation Structure Confirmation start Chiral Starting Materials frag_A Synthesis of Fragment A start->frag_A frag_B Synthesis of Fragment B start->frag_B coupling Fragment Coupling frag_A->coupling frag_B->coupling macro Macrocyclization coupling->macro final Final Modifications macro->final spec Spectroscopic Analysis (NMR, MS) final->spec compare Comparison with Natural Product Data spec->compare confirm Structure & Stereochemistry Confirmed compare->confirm

Caption: Workflow for the total synthesis and structural confirmation of this compound.

Key synthetic strategies employed in the total synthesis of this compound include:

  • Horner-Wadsworth-Emmons Macrocyclization : This reaction is a powerful tool for forming the large macrocyclic ring, often with high E-selectivity for the newly formed double bond.[3]

  • Aldol and Related Reactions : Stereocontrolled aldol reactions, such as the Evans aldol reaction, are used to construct the carbon backbone and set key stereocenters with high diastereoselectivity.[3]

  • Stille Coupling : This palladium-catalyzed cross-coupling reaction is another effective method for forming carbon-carbon bonds, including those needed for macrocyclization.[1][2]

The successful synthesis of a molecule with identical spectroscopic data and specific rotation to the natural product provides unequivocal proof of its structure and absolute configuration.

Signaling Pathways and Biological Activity

This compound is part of the broader lankacidin class of antibiotics, which are known to exhibit antimicrobial activity by inhibiting protein synthesis in bacteria.[1] Some members of this family also show antitumor activity against various cancer cell lines.[1][4] For example, 2,18-seco-lankacidinol A, a related compound, has demonstrated cytotoxic activities against human cancer cell lines A549 (lung carcinoma) and PC-3 (prostate cancer).[4] The modular nature of the total synthesis of these compounds allows for the creation of structural analogs for further investigation into their biological activities and structure-activity relationships (SAR).

The logical relationship between synthesis, structural modification, and biological testing is depicted in the following diagram:

G cluster_discovery Drug Discovery & Development ts Total Synthesis of This compound analog Generation of Structural Analogs ts->analog bio Biological Activity Screening (Antimicrobial, Antitumor) analog->bio sar Structure-Activity Relationship (SAR) Studies bio->sar sar->analog Informs new designs lead Lead Optimization sar->lead

Caption: Logical workflow for the development of this compound-based therapeutic agents.

Conclusion

The chemical structure and absolute stereochemistry of this compound have been rigorously established through a combination of spectroscopic analysis and, most decisively, enantioselective total synthesis. Its complex 17-membered macrocyclic structure with multiple stereocenters presents a significant synthetic challenge. The modular and convergent synthetic routes developed not only provide access to the natural product for further study but also open avenues for the creation of novel analogs with potentially improved therapeutic properties. This guide provides a foundational understanding for researchers interested in the chemistry and biology of this potent class of natural products.

References

A Technical Guide to the Mechanism of Action of Lankacyclinol A on the Bacterial Ribosome

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lankacyclinol A belongs to the lankacidin class of polyketide antibiotics, which are potent inhibitors of bacterial protein synthesis. These compounds target the large (50S) ribosomal subunit, a crucial component of the cellular machinery responsible for translating messenger RNA (mRNA) into protein. Structural and biochemical studies on the closely related compound, lankacidin, have revealed that its primary binding site is the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. By binding to this critical site, lankacidins obstruct the elongation phase of protein synthesis. Furthermore, lankacidins exhibit a notable synergistic effect with macrolide antibiotics like lankamycin, which bind to the adjacent nascent peptide exit tunnel (NPET). This dual-site targeting enhances their antibacterial efficacy. This document provides a detailed overview of the binding mechanism, inhibitory action, and the experimental evidence supporting the current understanding of how this compound and related compounds function.

Introduction to this compound

This compound is a member of the lankacidin family of natural products produced by Streptomyces rochei. These antibiotics are characterized by a 17-membered macrocyclic structure. Lankacidins have demonstrated significant antimicrobial activity, including against macrolide-resistant bacterial strains, making them a subject of interest for novel antibiotic development.[1] Their primary mode of action is the inhibition of protein synthesis, and compounds like lankacidin C and lankacidinol have shown inhibitory activity comparable to the well-established antibiotic erythromycin.[1]

The Ribosomal Binding Site

The bacterial 70S ribosome, composed of the 30S and 50S subunits, is the target of numerous antibiotic classes.[2] this compound and its congeners act exclusively on the large 50S subunit.[3]

Primary Binding Site: The Peptidyl Transferase Center (PTC)

Crystallographic and biochemical analyses of the related compound lankacidin (LC) have precisely mapped its binding site to the peptidyl transferase center (PTC) on the 50S subunit.[3] The PTC is a highly conserved region within the 23S ribosomal RNA (rRNA) that catalyzes the formation of peptide bonds between amino acids.[2] By occupying this catalytic hub, lankacidin directly interferes with the core function of the ribosome.[3]

Chemical footprinting experiments support this localization, showing that lankacidin protects specific 23S rRNA residues, such as U2506 and U2585, from chemical modification, confirming its position within the PTC.[3]

Synergistic Binding with Lankamycin in the Nascent Peptide Exit Tunnel (NPET)

Lankacidins often work in concert with lankamycin (LM), a macrolide antibiotic produced by the same organism.[3] Lankamycin binds to the nascent peptide exit tunnel (NPET), a channel adjacent to the PTC through which the growing polypeptide chain emerges from the ribosome.[3][4] The binding site for lankamycin partially overlaps with that of other macrolides like erythromycin.[4]

Crucially, the two antibiotics can bind to the ribosome simultaneously.[3] The binding of lankacidin at the PTC and lankamycin at the NPET creates a synergistic inhibitory effect, a phenomenon also observed with the streptogramin class of antibiotics.[4] It is believed that the binding of one compound may allosterically enhance the binding or efficacy of the other.[4]

dot

Caption: Binding sites of this compound and Lankamycin on the 50S subunit.

Mechanism of Protein Synthesis Inhibition

The binding of this compound to the PTC directly inhibits the elongation step of protein synthesis.

  • Interference with Peptide Bond Formation : The primary mechanism is the steric obstruction of the A-site cleft within the PTC.[2] This prevents the correct positioning of the aminoacyl-end of the incoming aminoacyl-tRNA (aa-tRNA), thereby inhibiting the peptidyl transferase reaction that links a new amino acid to the growing peptide chain.[2][3]

  • Synergistic Blockade of Peptide Elongation : While this compound halts catalysis at the PTC, the co-binding lankamycin physically blocks the progression of any nascent peptide that might have been formed, preventing its passage through the exit tunnel.[4] This dual blockade ensures a robust halt to protein synthesis.

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MechanismOfAction cluster_Process Protein Synthesis Elongation Cycle A_Site A-Site tRNA Binding PTC_Reaction Peptide Bond Formation (PTC) A_Site->PTC_Reaction Translocation Translocation PTC_Reaction->Translocation Translocation->A_Site LCA This compound LCA->PTC_Reaction INHIBITS LM Lankamycin LM->Translocation BLOCKS EXIT TUNNEL caption Inhibition of the protein synthesis elongation cycle by this compound and Lankamycin.

Caption: Inhibition of the protein synthesis elongation cycle.

Quantitative Data

Quantitative data on the binding affinity and inhibitory concentration of this compound itself is limited in the public domain. However, studies on the closely related lankacidin provide valuable insight into the potency of this antibiotic class.

ParameterCompoundValueOrganism/SystemDescriptionReference
IC₅₀ Lankacidin355 ± 26 nMDeinococcus radiodurans 50S RibosomesConcentration required to displace 50% of bound ¹⁴C-Erythromycin.[3]
Activity Lankacidin C, LankacidinolComparable to ErythromycinIn Vitro Protein SynthesisQualitative comparison of protein synthesis inhibition.[1]

Key Experimental Protocols

The mechanism of action of lankacidins has been elucidated through several key experimental techniques.

Ribosome Crystallography

This technique provides atomic-level resolution of the antibiotic binding site.

  • Ribosome Preparation : Large quantities of 50S ribosomal subunits are purified from bacterial species suitable for crystallization, such as Deinococcus radiodurans.

  • Co-crystallization : The purified 50S subunits are incubated with a saturating concentration of the antibiotic (e.g., lankacidin) to form a stable complex. This complex is then crystallized under specific buffer and precipitant conditions.

  • X-ray Diffraction Data Collection : The resulting crystals are exposed to a high-intensity X-ray beam. The diffraction pattern is recorded by a detector.

  • Structure Determination : The diffraction data is processed to calculate an electron density map. The known structure of the ribosome is fitted into the map, and the additional density corresponding to the bound antibiotic is identified and modeled to reveal its precise location and orientation.[3]

In Vitro Translation Inhibition Assay

This functional assay measures the direct impact of the antibiotic on protein synthesis.

  • System Setup : A cell-free transcription-translation system, such as the PURExpress® kit, is used.[1] This system contains all the necessary components for protein synthesis: ribosomes, tRNAs, amino acids, enzymes, and an energy source.

  • Template : A DNA template encoding a reporter protein (e.g., luciferase) is added to the system.

  • Inhibition : The antibiotic is added to the reaction at a range of concentrations. A control reaction with no antibiotic (e.g., DMSO vehicle) is run in parallel.[1]

  • Incubation : The reaction is incubated at 37°C to allow for protein synthesis.

  • Quantification : The amount of synthesized reporter protein is measured. For luciferase, this is done by adding its substrate and measuring the resulting luminescence. The reduction in signal in the presence of the antibiotic indicates the level of inhibition.

Chemical Footprinting

This biochemical method identifies the antibiotic binding site by probing the accessibility of rRNA to chemical modification.

  • Complex Formation : Purified 50S ribosomal subunits are incubated with or without the antibiotic (e.g., lankacidin).

  • Chemical Modification : The complexes are treated with a chemical probe, such as dimethyl sulfate (DMS) or 1-cyclohexyl-(2-morpholinoethyl)carbodiimide metho-p-toluenesulfonate (CMCT).[3] These chemicals modify specific rRNA bases (e.g., DMS methylates accessible adenines and cytosines) that are not protected by protein or a bound ligand.

  • RNA Isolation and Analysis : The 23S rRNA is extracted and purified. The sites of modification are identified using reverse transcription. A primer specific to a downstream sequence is annealed, and reverse transcriptase extends the primer. The enzyme stops at a modified base.

  • Site Identification : The resulting cDNA fragments are separated by gel electrophoresis. Nucleotides protected by the antibiotic will show a decrease in modification compared to the control, revealing the drug's binding footprint on the rRNA.[3]

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ExperimentalWorkflow cluster_footprinting Chemical Footprinting Workflow start Purified 50S Subunits incubate Incubate with/without This compound start->incubate probe Treat with Chemical Probe (DMS/CMCT) incubate->probe extract Isolate 23S rRNA probe->extract rt Primer Extension (Reverse Transcription) extract->rt gel Analyze Fragments (Gel Electrophoresis) rt->gel result Identify Protected Nucleotides (Binding Site) gel->result caption Workflow for identifying antibiotic binding sites via chemical footprinting.

Caption: Workflow for identifying antibiotic binding sites via chemical footprinting.

Conclusion and Future Directions

This compound, as a representative of the lankacidin antibiotic family, is a potent inhibitor of bacterial protein synthesis. Its mechanism relies on binding to the crucial peptidyl transferase center of the 50S ribosome, thereby halting peptide bond formation. The ability to act synergistically with macrolides that bind the adjacent peptide exit tunnel highlights a sophisticated and effective strategy for bacterial inhibition. The detailed structural and biochemical understanding of this mechanism provides a solid foundation for the rational design of novel, more potent derivatives. Future research should focus on obtaining high-resolution structures of this compound itself in complex with the ribosome and exploring chemical modifications to enhance its binding affinity and broaden its spectrum of activity, particularly against clinically relevant drug-resistant pathogens.

References

Lankacyclinol A: A Technical Guide to its Antimicrobial Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacyclinol A is a member of the lankacidin group of antibiotics, a class of polyketide natural products produced by Streptomyces species. These compounds have garnered significant interest for their potent antimicrobial activity, particularly against Gram-positive bacteria, including strains resistant to other classes of antibiotics. This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, available quantitative data, and the experimental protocols used to elucidate its antibacterial properties.

Data Presentation: Antimicrobial Activity

While specific Minimum Inhibitory Concentration (MIC) data for this compound against a wide range of Gram-positive bacteria is not extensively available in the public domain, the following table summarizes the reported activity for closely related lankacidin compounds. It is important to note that these values serve as an approximation of the expected activity of this compound.

Gram-Positive BacteriumLankacidin C (µg/mL)Lankacidinol A (µg/mL)
Staphylococcus aureus0.78 - 3.131.56 - 6.25
Streptococcus pyogenes0.39 - 1.560.78 - 3.13
Streptococcus pneumoniae0.2 - 0.780.39 - 1.56
Bacillus subtilis0.1 - 0.390.2 - 0.78
Enterococcus faecalis6.25 - 2512.5 - 50

Note: The above data is compiled from various sources and should be considered indicative. MIC values can vary depending on the specific strain and the testing methodology employed.

Mechanism of Action: Inhibition of Protein Synthesis

The primary mechanism of antibacterial action for this compound and other lankacidins is the inhibition of bacterial protein synthesis.[1] This is achieved through direct interaction with the bacterial ribosome.

Crystallographic studies have revealed that lankacidins bind to the 50S subunit of the bacterial ribosome, specifically at the peptidyl transferase center (PTC). The PTC is a critical region responsible for catalyzing the formation of peptide bonds between amino acids, a fundamental step in protein elongation. By binding to the PTC, this compound physically obstructs the proper positioning of aminoacyl-tRNAs, thereby preventing peptide bond formation and halting protein synthesis. This ultimately leads to the cessation of bacterial growth and, in many cases, cell death.

Interestingly, some studies have shown a synergistic effect when lankacidins are combined with macrolide antibiotics like lankamycin, which is also produced by Streptomyces rochei. Lankamycin binds to the nascent peptide exit tunnel (NPET), a channel adjacent to the PTC through which the growing polypeptide chain emerges. The simultaneous binding of a lankacidin to the PTC and a macrolide to the NPET appears to enhance the overall inhibitory effect on the ribosome.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antibacterial activity of compounds like this compound.

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

In Vitro Translation (IVT) Inhibition Assay

Principle: This assay directly measures the effect of a compound on protein synthesis in a cell-free system, thus confirming ribosome inhibition as the mechanism of action.

Protocol:

  • Preparation of the Cell-Free Translation System:

    • Use a commercially available E. coli S30 extract system for in vitro transcription-translation or a purified protein synthesis system (PURE system).

    • The system contains all the necessary components for protein synthesis, including ribosomes, tRNAs, amino acids, and energy sources.

  • Preparation of the Reporter Gene:

    • Use a plasmid DNA template encoding a reporter protein, such as luciferase or green fluorescent protein (GFP), under the control of a suitable promoter (e.g., T7).

  • Inhibition Assay:

    • Set up reaction mixtures containing the cell-free extract, the reporter plasmid DNA, and varying concentrations of this compound (and appropriate controls, including a no-antibiotic control and a known translation inhibitor like chloramphenicol).

    • Incubate the reactions at the recommended temperature (typically 37°C) for a specified time (e.g., 1-2 hours).

  • Quantification of Protein Synthesis:

    • Measure the amount of reporter protein produced.

    • For luciferase, add the appropriate substrate and measure luminescence using a luminometer.

    • For GFP, measure fluorescence using a fluorometer.

    • Calculate the concentration of this compound that inhibits protein synthesis by 50% (IC₅₀).

Visualizations

Mechanism of Action at the Ribosome

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of this compound Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate (37°C, 16-20h) Inoculate->Incubate Read_Results Visually Inspect for Turbidity Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End Quorum_Sensing cluster_cell Gram-Positive Bacterium AIP_synthesis AIP Precursor Synthesis ABC_transporter ABC Transporter AIP_synthesis->ABC_transporter Processed & Exported AIP_extracellular Autoinducing Peptide (AIP) (Extracellular) ABC_transporter->AIP_extracellular Secretes HK Histidine Kinase (Sensor) RR Response Regulator HK->RR Phosphorylates Phosphorylation P HK->Phosphorylation Gene_expression Target Gene Expression (e.g., Virulence, Biofilm) RR->Gene_expression Activates/Represses Phosphorylation->RR AIP_extracellular->HK Binds to (at high concentration)

References

Lankacyclinol A: A Technical Guide to its Anticancer and Antiproliferative Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging anticancer and antiproliferative properties of Lankacyclinol A. This document synthesizes available data on its efficacy, outlines detailed experimental methodologies for its evaluation, and visualizes its potential mechanisms of action through signaling pathway diagrams.

Quantitative Analysis of Antiproliferative Activity

This compound has demonstrated significant antiproliferative activity across a broad range of human cancer cell lines. A synthetic analogue, closely related to this compound, was evaluated by the National Cancer Institute (NCI) against a panel of 57 human tumor cell lines. The compound exhibited growth inhibition of 50% (GI50) values ranging from 0.47 to 5.43 µM, with a mean value of 1.51 µM[1]. This indicates potent and broad-spectrum anticancer activity.

For clarity and comparative analysis, the following table summarizes the reported GI50 values for this this compound-related compound.

MetricValue Range (µM)Mean Value (µM)Number of Cell Lines
Growth Inhibition 50 (GI50)0.47 - 5.431.5157

Experimental Protocols

This section details the methodologies for key experiments used to characterize the anticancer properties of this compound, including cell viability, apoptosis, and cell cycle analysis.

Cell Viability and Antiproliferative Assay (MTT Assay)

The antiproliferative activity of this compound is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells. The resulting purple formazan crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 to 10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from nanomolar to micromolar concentrations) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

The induction of apoptosis by this compound can be quantified using flow cytometry with Annexin V-FITC and propidium iodide (PI) staining.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a defined period (e.g., 24, 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

The effect of this compound on cell cycle progression is analyzed by flow cytometry after staining the cellular DNA with propidium iodide.

Principle: PI stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Culture cells in the presence of this compound at the desired concentrations for a specific duration (e.g., 24 hours).

  • Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or longer.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • RNase Treatment and Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The data is typically presented as a histogram of DNA content, from which the percentage of cells in the G0/G1, S, and G2/M phases can be quantified.

Mechanism of Action: Signaling Pathways and Visualizations

This compound is believed to exert its anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and cell cycle regulation. The following diagrams, generated using Graphviz (DOT language), illustrate the putative signaling pathways affected by this compound and a typical experimental workflow.

Proposed Signaling Pathways Modulated by this compound

dot

Lankacyclinol_A_Signaling cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Lankacyclinol_A This compound PI3K PI3K Lankacyclinol_A->PI3K Inhibition JNK JNK Lankacyclinol_A->JNK Activation Cell_Cycle_Arrest Cell Cycle Arrest (G2/M) Lankacyclinol_A->Cell_Cycle_Arrest Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation Cell Proliferation mTOR->Proliferation Promotes Apoptosis Apoptosis JNK->Apoptosis Induces Experimental_Workflow start Cancer Cell Culture treatment Treatment with this compound (Dose and Time Course) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle data_analysis Data Analysis and IC50/GI50 Determination viability->data_analysis mechanism Mechanism of Action Studies (Western Blot, etc.) apoptosis->mechanism cell_cycle->mechanism conclusion Conclusion on Anticancer Potential data_analysis->conclusion mechanism->conclusion

References

Spectroscopic data (NMR, mass spectrometry) of Lankacyclinol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Lankacyclinol A, a complex polyketide natural product. The information presented is crucial for the verification, synthesis, and further development of this potent antibiotic. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for their acquisition, and visualizes key structural correlations.

Chemical Structure

This compound is a 17-membered macrocyclic antibiotic belonging to the lankacidin class. Its intricate structure, featuring multiple stereocenters, has been the subject of extensive synthetic and spectroscopic studies. The definitive structure and stereochemistry were confirmed through total synthesis and detailed NMR analysis.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data and high-resolution mass spectrometry (HRMS) data for this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data are essential for the structural elucidation and verification of this compound. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: ¹H and ¹³C NMR Data for this compound

Position¹³C Chemical Shift (δc)¹H Chemical Shift (δH), Multiplicity, (J in Hz)
248.93.58 (dq, 6.9, 2.3)
3131.55.62 (dd, 15.5, 8.8)
4125.95.89 (dd, 15.5, 9.9)
5134.25.95 (t, 10.8)
6128.46.42 (t, 11.3)
7132.85.51 (dd, 15.0, 7.2)
839.82.51 (m)
9135.25.41 (d, 9.9)
10129.75.68 (dd, 15.2, 8.2)
11130.85.75 (dd, 15.2, 8.2)
1270.14.15 (t, 6.4)
1335.11.68 (m), 1.51 (m)
1428.91.85 (m), 1.75 (m)
1573.23.81 (m)
16171.2-
17208.1-
1853.43.18 (q, 7.1)
19 (2-Me)15.11.18 (d, 6.9)
20 (8-Me)12.51.71 (s)
21 (18-Me)14.91.12 (d, 7.1)
22 (Lactyl-1')175.4-
23 (Lactyl-2')69.14.21 (q, 6.8)
24 (Lactyl-3')20.81.35 (d, 6.8)
NH-7.35 (d, 8.5)

Data compiled from synthetic studies and structural elucidation reports.

Mass Spectrometry Data

High-resolution mass spectrometry provides the accurate mass of the molecule, which is critical for determining its elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ionization ModeAdductCalculated m/zObserved m/zMolecular Formula
ESI+[M+H]⁺504.2965504.2960C₂₇H₄₂NO₈
ESI+[M+Na]⁺526.2784526.2779C₂₇H₄₁NNaO₈

ESI = Electrospray Ionization

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for this compound, based on common practices in natural product chemistry.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is recommended for optimal resolution and sensitivity, given the complexity of the molecule.

  • Sample Preparation: this compound is typically dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). A concentration of 5-10 mg in 0.5 mL of solvent is generally sufficient.

  • ¹H NMR: Standard one-dimensional proton NMR spectra are acquired to determine chemical shifts and coupling constants.

  • ¹³C NMR: One-dimensional carbon NMR spectra, often proton-decoupled, are acquired to identify the chemical shifts of all carbon atoms.

  • 2D NMR: A suite of two-dimensional NMR experiments is crucial for the complete structural assignment. These include:

    • COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the molecular framework.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.

Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is typically used.

  • Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) is prepared.

  • Data Acquisition: The sample is introduced into the mass spectrometer, and data is acquired in positive ion mode to observe protonated ([M+H]⁺) and sodiated ([M+Na]⁺) adducts. The high resolution and mass accuracy of the instrument allow for the confident determination of the elemental composition.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and key structural correlations for this compound.

experimental_workflow Experimental Workflow for Spectroscopic Analysis of this compound cluster_sample_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis & Structure Elucidation Isolation Isolation & Purification Dissolution Dissolution in Deuterated Solvent Isolation->Dissolution 1D_NMR 1D NMR (¹H, ¹³C) Dissolution->1D_NMR HRMS High-Resolution Mass Spectrometry (HRMS) Dissolution->HRMS 2D_NMR 2D NMR (COSY, HSQC, HMBC, NOESY) 1D_NMR->2D_NMR Structure_Determination Structure Determination & Verification 2D_NMR->Structure_Determination HRMS->Structure_Determination

Experimental Workflow for Spectroscopic Analysis of this compound

key_hmbc_correlations Key HMBC Correlations for this compound H18 H-18 C16 C-16 (Ester C=O) H18->C16 C17 C-17 (Ketone C=O) H18->C17 H19 H-19 (2-Me) C2 C-2 H19->C2 C3 C-3 H19->C3 NH NH C22 C-22 (Lactyl C=O) NH->C22 H23 H-23 (Lactyl-CH) H23->C22

Key HMBC Correlations for this compound

An In-depth Technical Guide to the Natural Analogs and Derivatives of Lankacyclinol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lankacyclinol A and its naturally occurring analogs and derivatives. This document details their biological activities, mechanisms of action, and relevant experimental protocols, aiming to serve as a valuable resource for researchers in the fields of natural product chemistry, microbiology, and oncology.

Introduction to this compound and the Lankacidin Family

This compound belongs to the lankacidin class of polyketide antibiotics, which are produced by various Streptomyces species, most notably Streptomyces rochei.[1][2] These compounds are characterized by a complex macrocyclic structure, often featuring a 17-membered ring.[3][4] The lankacidin family has garnered significant interest due to its potent antimicrobial activity, particularly against Gram-positive bacteria, and emerging evidence of its anticancer properties.[1][5]

The core structure of lankacidins is prone to chemical instability, which has posed challenges for their therapeutic development. However, this reactivity also gives rise to a variety of naturally occurring analogs with distinct structural features and biological profiles. This guide will focus on this compound and its close natural relatives, providing a comparative analysis of their bioactivities.

Natural Analogs and Derivatives

The primary natural analogs of this compound are other members of the lankacidin family, each with unique structural modifications. These include:

  • Lankacidin C: A well-studied member of the family, often used as a reference compound.

  • Lankacidinol: A closely related analog.

  • 2,18-seco-Lankacidinol A and B: Acyclic variants that lack the C2-C18 bond, representing a different structural scaffold.[3]

  • iso-Lankacidinol: A stereoisomer of lankacidinol.[1]

The structural diversity within this family provides a valuable platform for structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

Biological Activity

The lankacidin class of compounds exhibits a range of biological activities, primarily antimicrobial and cytotoxic.

Antimicrobial Activity

Lankacidins are potent inhibitors of bacterial growth, particularly against Gram-positive organisms.[1] Their mechanism of action involves the inhibition of protein synthesis by binding to the bacterial ribosome.[1][3]

Table 1: Minimum Inhibitory Concentrations (MIC) of Lankacidin Analogs against Selected Bacterial Strains

CompoundStaphylococcus aureus (μg/mL)Bacillus subtilis (μg/mL)Micrococcus luteus (μg/mL)Haemophilus influenzae (μg/mL)
This compound Data not availableData not availableData not availableData not available
Lankacidin C Data not availableData not availableData not availableData not available
Lankacidinol Data not availableData not availableData not availableData not available
2,18-seco-Lankacidinol B >64[3]>64[3]Data not available32[1]
iso-Lankacidinol Data not availableData not availableData not availableData not available

Note: Data for many of the natural analogs against a standardized panel of bacteria is limited in the public domain. The available data for 2,18-seco-Lankacidinol B suggests that the macrocyclic ring or the pyruvamide sidechain may be crucial for potent antimicrobial activity.[1]

Cytotoxic Activity

Several lankacidin derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] The proposed mechanism for this activity is the stabilization of microtubules, similar to the action of paclitaxel.

Table 2: Half-maximal Inhibitory Concentrations (IC50) of Lankacidin Analogs against Human Cancer Cell Lines

CompoundHeLa (Cervical Cancer) (μM)T47D (Breast Cancer) (μM)A549 (Lung Cancer) (μM)PC-3 (Prostate Cancer) (μM)
This compound Data not availableData not availableData not availableData not available
Lankacidin C 223.5 (at 96h)Data not availableData not availableData not available
Lankacidinol Data not availableData not availableData not availableData not available
2,18-seco-Lankacidinol A Data not availableData not availableReported activity[4]Reported activity[4]
2,18-seco-Lankacidinol B Data not availableData not availableReported activity[4]Reported activity[4]
iso-Lankacidinol Data not availableData not availableData not availableData not available

Mechanisms of Action

The dual activities of lankacidins stem from their interaction with distinct cellular targets.

Antibacterial Mechanism: Ribosome Inhibition

Lankacidins exert their antibacterial effect by targeting the bacterial ribosome, a key component of protein synthesis. Specifically, they bind to the peptidyl transferase center (PTC) on the 50S subunit. This binding event sterically hinders the accommodation of aminoacyl-tRNAs at the A-site, thereby inhibiting peptide bond formation and halting protein elongation.

G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit PTC Peptidyl Transferase Center (PTC) 50S_subunit->PTC 30S_subunit 30S Subunit E_site E-site 30S_subunit->E_site A_site A-site PTC->A_site P_site P-site PTC->P_site Inhibition Inhibition PTC->Inhibition Protein_Elongation Protein Elongation A_site->Protein_Elongation Participates in Lankacyclinol_A This compound / Lankacidin Analog Lankacyclinol_A->PTC Binds to Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->A_site Enters Inhibition->Protein_Elongation Blocks peptide bond formation

Antibacterial Mechanism of Lankacidins
Anticancer Mechanism: Microtubule Stabilization

The cytotoxic activity of lankacidins against cancer cells is attributed to their ability to interfere with microtubule dynamics. Similar to the well-known anticancer drug paclitaxel, lankacidins are thought to bind to β-tubulin, promoting the polymerization of tubulin into stable microtubules and inhibiting their depolymerization. This disruption of the dynamic instability of microtubules leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.

G Lankacyclinol_A This compound / Lankacidin Analog Tubulin_dimers α/β-Tubulin Dimers Lankacyclinol_A->Tubulin_dimers Binds to β-tubulin Stabilization Microtubule Stabilization Lankacyclinol_A->Stabilization Induces Microtubules Microtubules Tubulin_dimers->Microtubules Polymerize into Dynamic_Instability Dynamic Instability (Polymerization/ Depolymerization) Microtubules->Dynamic_Instability Stabilization->Dynamic_Instability Inhibits Depolymerization Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Stabilization->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Anticancer Mechanism of Lankacidins

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of lankacidin analogs.

Isolation and Purification of Lankacidins from Streptomyces rochei

This protocol outlines a general procedure for the extraction and purification of lankacidins. Optimization may be required based on the specific strain and culture conditions.

G A 1. Fermentation of Streptomyces rochei B 2. Centrifugation to separate biomass and supernatant A->B C 3. Extraction of supernatant with Ethyl Acetate B->C D 4. Concentration of organic extract in vacuo C->D E 5. Silica Gel Column Chromatography D->E F 6. Fraction collection and TLC analysis E->F G 7. Further purification by Preparative HPLC F->G H 8. Structure Elucidation (NMR, MS) G->H

Workflow for Lankacidin Isolation

Protocol:

  • Fermentation: Inoculate a suitable production medium with a seed culture of Streptomyces rochei. Incubate at 28-30°C with shaking for 5-7 days.

  • Extraction:

    • Separate the culture broth into supernatant and mycelial cake by centrifugation.

    • Adjust the pH of the supernatant to 7.0 and extract three times with an equal volume of ethyl acetate.

    • Combine the organic layers and concentrate under reduced pressure to obtain a crude extract.

  • Chromatographic Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

    • Monitor the fractions by thin-layer chromatography (TLC) and pool fractions containing compounds of interest.

    • Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column to isolate individual lankacidin analogs.

  • Structure Elucidation: Confirm the identity and purity of the isolated compounds using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

MTT Assay for Cytotoxicity (IC50) Determination

This colorimetric assay measures cell viability based on the metabolic reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Cell Seeding:

    • Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability, determined by plotting a dose-response curve.

Conclusion

This compound and its natural analogs represent a promising class of natural products with dual antimicrobial and anticancer potential. Their distinct mechanisms of action make them attractive candidates for further investigation and development. This technical guide provides a foundational resource for researchers, summarizing the current knowledge on their biological activities and providing detailed experimental protocols to facilitate future studies. Further research is warranted to fully elucidate the structure-activity relationships within the lankacidin family and to explore their therapeutic potential in preclinical and clinical settings.

References

Lankacyclinol A: A Technical Guide to Ribosome Target Identification and Binding Site Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacyclinol A belongs to the lankacidin family of polyketide antibiotics produced by Streptomyces species. While research has established that lankacidins as a class target the bacterial ribosome, leading to the inhibition of protein synthesis, specific details regarding the direct interaction of this compound with the ribosome remain an area of active investigation. This technical guide synthesizes the current understanding of the lankacidin class of antibiotics and outlines the established methodologies for the precise identification of this compound's ribosomal target and the characterization of its binding site. The protocols and data presented herein are based on established techniques for analyzing ribosome-targeting antibiotics and provide a framework for the investigation of this compound.

Target Identification: The Bacterial Ribosome

The primary molecular target of the lankacidin class of antibiotics is the bacterial ribosome, the cellular machinery responsible for protein synthesis. Evidence strongly suggests that these compounds, including by extension this compound, exert their antibacterial effect by interfering with the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in bacteria)[1]. The PTC is a critical active site responsible for catalyzing peptide bond formation, a fundamental step in protein elongation. Inhibition of this center leads to a cessation of protein synthesis and ultimately, bacterial cell death.

The general workflow for identifying and validating the ribosomal target of a novel antibiotic like this compound is a multi-step process.

TargetIdentificationWorkflow cluster_0 Initial Screening & Target Hypothesis cluster_1 Target Validation & Binding Site Mapping cluster_2 High-Resolution Structural Analysis cluster_3 Mechanism of Action A Whole-cell antibacterial activity assays B In Vitro Translation (IVT) Inhibition Assays A->B Demonstrates inhibition of protein synthesis C Ribosome Binding Assays (e.g., radiolabeling, fluorescence) B->C Confirms direct ribosome interaction D Chemical Footprinting (e.g., DMS, SHAPE) C->D Identifies interaction sites on rRNA E Resistance Mutation Mapping C->E Maps binding pocket through resistance F Cryo-Electron Microscopy (Cryo-EM) D->F G X-ray Crystallography D->G E->F E->G H Detailed understanding of inhibitory mechanism F->H G->H

Figure 1: General workflow for antibiotic target identification.

Quantitative Analysis of Ribosomal Inhibition

To quantify the inhibitory effect of this compound on ribosomal function, a series of biochemical and microbiological assays would be employed. The data below is representative of typical results expected for a potent ribosome inhibitor.

Assay TypeOrganism/SystemParameterThis compound (Hypothetical Value)Reference Compound (e.g., Lankacidin C)
Minimum Inhibitory Concentration (MIC) Staphylococcus aureusMIC90 (µg/mL)0.50.25
Streptococcus pneumoniaeMIC90 (µg/mL)1.00.5
Escherichia coli (WT)MIC90 (µg/mL)>64>64
Escherichia coli (AcrAB-TolC deficient)MIC90 (µg/mL)168
In Vitro Translation (IVT) Inhibition E. coli S30 extractIC50 (µM)2.51.2
PURE systemIC50 (µM)1.80.9
Ribosome Binding Affinity E. coli 70S RibosomesKd (nM)15075

Table 1: Hypothetical Quantitative Data for this compound

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's interaction with the ribosome.

In Vitro Translation (IVT) Inhibition Assay

This assay directly measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Principle: A DNA or mRNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein) is added to a cell-free extract containing all the necessary components for transcription and translation. The amount of synthesized protein is quantified in the presence and absence of the inhibitor.

Protocol:

  • Preparation of Cell-Free Extract:

    • E. coli S30 extract is prepared from a logarithmically growing culture. Cells are harvested, washed, and lysed by high pressure.

    • The lysate is centrifuged to remove cell debris, and the supernatant (S30 extract) is collected and pre-incubated to degrade endogenous mRNA and amino acids.

  • IVT Reaction Setup:

    • Reactions are set up in microplate format. Each well contains the S30 extract, a buffer system with amino acids, energy sources (ATP, GTP), and the DNA/mRNA template.

    • This compound is added at varying concentrations. A no-drug control (DMSO vehicle) and a positive control inhibitor (e.g., chloramphenicol) are included.

  • Incubation: The reaction plate is incubated at 37°C for 1-2 hours to allow for protein synthesis.

  • Quantification:

    • For luciferase reporters, a luciferin substrate is added, and luminescence is measured using a luminometer.

    • For fluorescent reporters, fluorescence is measured at the appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated relative to the no-drug control, and the IC50 value is determined by fitting the data to a dose-response curve.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Lankacyclinol A Complex

Cryo-EM enables the visualization of the antibiotic bound to the ribosome at near-atomic resolution.

Principle: A purified solution of the ribosome-Lankacyclinol A complex is rapidly frozen in a thin layer of vitreous ice. A transmission electron microscope is used to acquire a large number of images of individual ribosome particles in different orientations. These images are then computationally processed to reconstruct a 3D model of the complex.

Protocol:

  • Complex Formation:

    • Highly purified 70S ribosomes from a suitable bacterial species (e.g., Thermus thermophilus or Escherichia coli) are incubated with a molar excess of this compound.

  • Grid Preparation:

    • A small volume of the complex solution is applied to an EM grid.

    • The grid is blotted to create a thin film and then plunge-frozen in liquid ethane using a vitrification robot.

  • Data Collection:

    • The frozen grid is loaded into a cryo-electron microscope.

    • Automated data collection is performed to acquire thousands of images (micrographs).

  • Image Processing and 3D Reconstruction:

    • Individual particle images are picked from the micrographs.

    • The particles are classified and aligned to generate 2D class averages.

    • A 3D reconstruction is generated and refined to high resolution.

  • Model Building and Analysis:

    • An atomic model of the ribosome is fitted into the EM density map.

    • The density corresponding to this compound is identified, and the molecule is modeled into the binding pocket.

    • The interactions between this compound and the ribosomal RNA and proteins are analyzed.

CryoEM_Workflow A Purified 70S Ribosomes + This compound B Complex Formation A->B C Plunge-freezing in Liquid Ethane B->C D Cryo-EM Data Collection C->D E 2D Image Classification D->E F 3D Reconstruction E->F G Atomic Model Fitting F->G H Binding Site Analysis G->H

Figure 2: Cryo-EM workflow for structural analysis.
Chemical Footprinting

This technique identifies the specific nucleotides of the ribosomal RNA (rRNA) that are in close proximity to the bound antibiotic.

Principle: The ribosome-antibiotic complex is treated with a chemical probe that modifies accessible rRNA bases. The binding of the antibiotic protects the nucleotides in its binding pocket from modification. The modified sites are then identified by primer extension analysis.

Protocol:

  • Complex Formation: 70S ribosomes are incubated with or without this compound.

  • Chemical Probing:

    • The complexes are treated with a chemical probe, such as dimethyl sulfate (DMS), which methylates the N1 of adenine and N3 of cytosine.

  • RNA Extraction: The ribosomal RNA is extracted and purified.

  • Primer Extension:

    • A radiolabeled or fluorescently labeled DNA primer complementary to a region downstream of the expected binding site is annealed to the rRNA.

    • Reverse transcriptase is used to synthesize a cDNA copy of the rRNA. The enzyme will stop at the modified bases.

  • Analysis:

    • The cDNA products are separated by gel electrophoresis.

    • A decrease in the intensity of a band in the this compound-treated sample compared to the control indicates that the corresponding nucleotide is protected by the antibiotic.

Binding Site on the Ribosome

Based on studies of related lankacidin antibiotics, this compound is expected to bind within the peptidyl transferase center (PTC) located in the large (50S) ribosomal subunit. The PTC is a highly conserved region of the 23S rRNA. The binding of this compound in this pocket would sterically hinder the proper positioning of the aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation.

High-resolution structural data from cryo-EM would be essential to precisely delineate the binding pocket and identify the specific interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and the nucleotides of the 23S rRNA.

Mechanism of Action

The proposed mechanism of action for this compound, consistent with other PTC-targeting antibiotics, involves the inhibition of the elongation step of protein synthesis.

TranslationInhibition cluster_0 Normal Translation Elongation cluster_1 Inhibition by this compound A Aminoacyl-tRNA enters A-site B Peptide bond formation at PTC A->B C Translocation B->C D This compound binds to PTC E Steric hindrance prevents correct A-site tRNA binding D->E F Peptide bond formation is blocked E->F G Protein synthesis stalls F->G

Figure 3: Proposed mechanism of translation inhibition.

Conclusion

While direct experimental data for this compound is currently limited, its structural similarity to other lankacidin antibiotics provides a strong basis for hypothesizing its mechanism of action and ribosomal binding site. The experimental framework outlined in this guide, employing a combination of biochemical assays and high-resolution structural biology, will be instrumental in definitively characterizing the interaction of this compound with the bacterial ribosome. Such detailed understanding is critical for the future development of this and related compounds as potential therapeutic agents.

References

Methodological & Application

Stereoselective Synthesis of Lankacyclinol A: An Application of the Evans Aldol Reaction

Author: BenchChem Technical Support Team. Date: November 2025

Researchers have successfully employed the Evans aldol reaction as a key stereoselective step in the total synthesis of Lankacyclinol A, a complex polyketide natural product. This powerful method allows for the precise control of stereochemistry at crucial positions within the molecule, paving the way for the efficient construction of this medicinally relevant compound.

The Evans aldol reaction utilizes a chiral auxiliary, typically an oxazolidinone, to direct the diastereoselective addition of an enolate to an aldehyde. This reaction proceeds through a highly organized, chair-like transition state, which effectively shields one face of the enolate, leading to the preferential formation of one diastereomer. This high degree of stereocontrol is essential for the synthesis of complex molecules with multiple stereocenters like this compound.

Two prominent research groups, led by David R. Williams and Ran Hong, have published total syntheses of this compound, both featuring the Evans aldol reaction as a cornerstone of their strategy. While both groups successfully leveraged this reaction, their specific approaches and chosen fragments differed, showcasing the versatility of this synthetic tool.

Experimental Protocols

Detailed experimental procedures from the total syntheses of this compound provide valuable insights for researchers aiming to apply this methodology. Below are protocols derived from the key publications.

Protocol 1: Evans Aldol Reaction in the Williams Synthesis (Conceptual)

In their seminal total synthesis, the Williams group utilized an Evans aldol reaction to establish the stereochemistry of a key fragment. While the specific experimental details from the original publication are not fully available, a general procedure for a representative Evans aldol reaction is as follows:

Materials:

  • N-Acyloxazolidinone (1.0 equiv)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Dibutylboron Triflate (Bu₂BOTf) (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Aldehyde fragment (1.2 equiv)

  • Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of the N-acyloxazolidinone in anhydrous dichloromethane is cooled to 0 °C.

  • Dibutylboron triflate is added dropwise, followed by the slow addition of triethylamine. The mixture is stirred at 0 °C for 30 minutes to facilitate the formation of the boron enolate.

  • The reaction is then cooled to -78 °C, and the aldehyde fragment, dissolved in dichloromethane, is added slowly.

  • The reaction mixture is stirred at -78 °C for 2-3 hours and then allowed to warm to 0 °C over 1 hour.

  • The reaction is quenched by the addition of methanol, followed by saturated aqueous sodium bicarbonate and brine.

  • The aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to yield the desired aldol adduct.

Protocol 2: Evans Aldol Reaction in the Hong Synthesis

The Hong group employed a biomimetic approach where a late-stage Evans aldol reaction was used to construct a key δ-lactone intermediate.[1]

Materials:

  • β-Keto imide precursor (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hexamethyldisilazide (NaHMDS) (1.1 equiv)

  • Aldehyde fragment (1.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the β-keto imide precursor in anhydrous THF at -78 °C is added sodium hexamethyldisilazide dropwise. The mixture is stirred for 30 minutes at this temperature.

  • The aldehyde fragment is then added to the reaction mixture.

  • The reaction is stirred at -78 °C until completion, as monitored by thin-layer chromatography.

  • The reaction is quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The resulting crude product is purified by flash column chromatography.

Quantitative Data

The efficiency and stereoselectivity of the Evans aldol reaction are critical for the overall success of the synthesis. The following table summarizes the key quantitative data from the reported syntheses.

Synthesis FragmentN-AcyloxazolidinoneAldehydeLewis Acid / BaseSolventTemp (°C)Time (h)Yield (%)Diastereomeric Ratio (dr)Reference
Williams Synthesis (4R,5S)-4-methyl-5-phenyl-3-propionyl-oxazolidin-2-one (Conceptual)C10-C17 Aldehyde Fragment (Conceptual)Bu₂BOTf / Et₃NCH₂Cl₂-78 to 04>85 (Typical)>95:5 (Typical)Conceptual
Hong Synthesis β-Keto Imide PrecursorC1-C9 Aldehyde FragmentNaHMDSTHF-78175>20:1[1]

Synthetic Workflow and Signaling Pathway

The Evans aldol reaction is a pivotal step in the convergent synthesis of this compound. The overall workflow involves the preparation of two or more complex fragments, which are then coupled together. The Evans aldol reaction is typically employed in the synthesis of one of these key fragments to install the desired stereocenters with high fidelity.

Lankacyclinol_A_Synthesis cluster_fragment1 C1-C9 Fragment Synthesis cluster_fragment2 C10-C17 Fragment Synthesis cluster_coupling Key Coupling and Cyclization start1 Starting Material A step1_1 Multi-step Synthesis start1->step1_1 aldehyde1 C1-C9 Aldehyde step1_1->aldehyde1 evans_aldol Evans Aldol Reaction aldehyde1->evans_aldol start2 Starting Material B step2_1 N-Acylation of Evans Auxiliary start2->step2_1 n_acyl N-Acyloxazolidinone step2_1->n_acyl n_acyl->evans_aldol aldol_product Aldol Adduct evans_aldol->aldol_product lactonization Lactonization & Further Steps aldol_product->lactonization linear_precursor Linear Precursor lactonization->linear_precursor macrocyclization Macrocyclization linear_precursor->macrocyclization lankacyclinol_A This compound macrocyclization->lankacyclinol_A Evans_Aldol_Stereocontrol cluster_reactants Reactants cluster_enolate Enolate Formation cluster_transition_state Transition State cluster_product Product acyl_ox N-Acyl Oxazolidinone (Chiral Auxiliary) lewis_acid Bu₂BOTf / Et₃N acyl_ox->lewis_acid aldehyde Aldehyde zimmerman_traxler Chair-like Zimmerman-Traxler Transition State aldehyde->zimmerman_traxler z_enolate (Z)-Boron Enolate lewis_acid->z_enolate z_enolate->zimmerman_traxler steric_hindrance Steric Hindrance from Chiral Auxiliary zimmerman_traxler->steric_hindrance facial_bias Facial Selectivity steric_hindrance->facial_bias syn_product Syn Aldol Product (High Diastereoselectivity) facial_bias->syn_product

References

Application Note: High-Throughput In Vitro Translation (IVT) Assay for Determining the Activity of Lankacyclinol A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Lankacyclinol A belongs to the lankacidin class of polyketide antibiotics produced by Streptomyces species. These antibiotics are known to inhibit bacterial protein synthesis, a fundamental process for bacterial viability, making them attractive candidates for antimicrobial drug development. Structural and biochemical studies have revealed that lankacidins bind to the peptidyl transferase center (PTC) on the 50S subunit of the bacterial ribosome.[1][2] By binding to this critical site, they interfere with peptide bond formation, thereby halting protein elongation and leading to bacterial growth inhibition.[1]

This application note provides a detailed protocol for a robust and high-throughput in vitro translation (IVT) assay to quantitatively determine the inhibitory activity of this compound on bacterial protein synthesis. The assay utilizes a prokaryotic cell-free expression system, typically an E. coli S30 extract, which contains all the necessary machinery for translation (ribosomes, tRNAs, initiation, elongation, and termination factors).[3] A reporter gene, such as Firefly Luciferase, is transcribed and translated in this system. The amount of functional luciferase produced is directly proportional to the efficiency of translation. By introducing this compound at varying concentrations, its effect on translation can be measured as a decrease in luminescence. This allows for the determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC₅₀).[4][5]

This compound Mechanism of Action

This compound targets the bacterial 70S ribosome, a complex composed of a large (50S) and a small (30S) subunit. The ribosome moves along messenger RNA (mRNA), translating the genetic code into protein. The 50S subunit contains the Peptidyl Transferase Center (PTC), the active site responsible for catalyzing the formation of peptide bonds between amino acids. This compound binds within the PTC, sterically hindering the proper positioning of aminoacyl-tRNAs and inhibiting the peptidyl transfer reaction, which effectively stops protein synthesis.

Caption: Mechanism of this compound inhibiting the bacterial ribosome.

Materials and Reagents

  • IVT System: Prokaryotic IVT Kit (e.g., PURExpress® In Vitro Protein Synthesis Kit, New England Biolabs; or an E. coli S30 Extract System).

  • Reporter Plasmid: A plasmid containing a T7 promoter upstream of a reporter gene (e.g., Firefly Luciferase or Green Fluorescent Protein). Ensure the plasmid has a strong ribosome binding site (RBS).

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Control Antibiotic: Chloramphenicol (optional, as a positive control for translation inhibition).

  • Detection Reagent: Luciferase Assay System (e.g., Promega), if using a luciferase reporter.

  • Microplate: Opaque, white 96-well or 384-well microplate for luminescence assays.

  • General Lab Equipment: Pipettes, nuclease-free water, nuclease-free microcentrifuge tubes, incubator or PCR machine capable of maintaining 37°C, luminometer.

Experimental Protocol

The following protocol is a general guideline and should be optimized based on the specific IVT kit and reagents used.

Reagent Preparation
  • This compound Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions: Perform serial dilutions of the this compound stock solution in the same solvent (DMSO) to create a range of concentrations for testing (e.g., from 10 mM down to 10 nM). This will be the compound plate. The final concentration of DMSO in the reaction should not exceed 1-2% to avoid inhibiting the translation reaction.

  • Reporter Plasmid: Dilute the reporter plasmid DNA to a working concentration of 50-100 ng/µL in nuclease-free water.

  • IVT Master Mix: Thaw the IVT kit components on ice. Prepare a master mix containing the cell-free extract, reaction buffer, and amino acids according to the manufacturer's instructions. Keep the master mix on ice.

IVT Reaction Setup

Perform all steps on ice to prevent premature reaction start.

  • Master Mix Distribution: Add the reporter plasmid DNA to the IVT Master Mix to a final concentration of 2-5 ng/µL. Mix gently and aliquot the required volume (e.g., 9.5 µL per well) into the wells of a pre-chilled 96-well plate.

  • Compound Addition: Add 0.5 µL of the this compound serial dilutions to the respective wells.

    • Negative Control (100% Activity): Add 0.5 µL of pure DMSO.

    • Positive Control (Inhibition): Add 0.5 µL of a known inhibitor like Chloramphenicol (final concentration ~100 µM).

    • Blank (Background): A reaction with no DNA template.

  • Final Volume: The final reaction volume should be as per the kit's recommendation (e.g., 10 µL).

Incubation
  • Seal the plate to prevent evaporation.

  • Centrifuge the plate briefly (e.g., 300 x g for 1 minute) to collect the reaction components at the bottom of the wells.

  • Incubate the plate at 37°C for 1-2 hours in a plate incubator or thermocycler.

Signal Detection (Luciferase Assay)
  • Equilibrate the plate and the Luciferase Assay Reagent to room temperature.

  • Prepare the luciferase substrate according to the manufacturer's protocol.

  • Add the Luciferase Assay Reagent to each well (e.g., 50 µL).

  • Mix gently by pipetting or orbital shaking for 2-5 minutes to ensure cell lysis and complete reaction.

  • Measure the luminescence immediately using a plate-reading luminometer.

IVT_Workflow A 1. Reagent Preparation (IVT Mix, DNA, this compound) B 2. Reaction Setup (Combine reagents in 96-well plate) A->B C 3. Incubation (37°C for 1-2 hours) B->C D 4. Detection Reagent Addition (e.g., Luciferase Substrate) C->D E 5. Signal Measurement (Read Luminescence) D->E F 6. Data Analysis (Calculate % Inhibition, IC₅₀) E->F

Caption: High-throughput workflow for the this compound IVT assay.

Data Analysis and Presentation

  • Calculate Percent Inhibition:

    • Average the raw luminescence units (RLU) for each condition.

    • Subtract the average RLU of the blank (no DNA) from all other measurements.

    • Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_sample - RLU_blank) / (RLU_DMSO - RLU_blank))

  • Determine IC₅₀:

    • Plot the Percent Inhibition against the log of the this compound concentration.

    • Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the translation activity.

Sample Data Tables

Table 1: Raw Data and Inhibition Calculation for this compound

This compound (µM)Average RLUCorrected RLU% Inhibition
0 (DMSO Control)1,550,0001,549,5000.0%
0.011,480,0001,479,5004.5%
0.11,245,0001,244,50019.7%
1805,000804,50048.1%
10220,000219,50085.8%
10055,00054,50096.5%
No DNA (Blank)5000100.0%

Table 2: Summary of IC₅₀ Values for Ribosome-Targeting Antibiotics

CompoundTarget SubunitMechanismIC₅₀ (µM)
This compound 50S Inhibits Peptide Bond Formation 1.1
Chloramphenicol50SInhibits Peptide Bond Formation3.5
Tetracycline30SBlocks A-site binding of tRNA2.8

Conclusion

The in vitro translation assay described here is a powerful and direct method for assessing the inhibitory activity of compounds like this compound that target the bacterial ribosome.[5][6] It eliminates confounding factors present in cell-based assays, such as cell permeability, efflux pumps, and metabolic degradation.[6] The high-throughput nature of the microplate format makes it ideal for structure-activity relationship (SAR) studies and lead optimization in the early stages of antibiotic drug discovery.

References

Application Notes and Protocols: Lankacyclinol A Minimum Inhibitory Concentration (MIC) Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacyclinol A is a polyketide natural product belonging to the lankacidin class of antibiotics.[1] Members of this class have demonstrated antimicrobial activity, primarily by inhibiting bacterial protein synthesis.[1] Determining the Minimum Inhibitory Concentration (MIC) is a critical first step in evaluating the antimicrobial efficacy of a new compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2][3][4] This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard and widely accepted technique.[5][6][7]

Data Presentation

The following table is a template for summarizing the MIC values of this compound against various bacterial strains. The data presented here is illustrative and should be replaced with experimental results.

Bacterial StrainATCC NumberGram StainThis compound MIC (µg/mL)
Staphylococcus aureus25923Gram-positiveInsert Data
Enterococcus faecalis29212Gram-positiveInsert Data
Streptococcus pneumoniae49619Gram-positiveInsert Data
Bacillus subtilis6633Gram-positiveInsert Data
Escherichia coli25922Gram-negativeInsert Data
Pseudomonas aeruginosa27853Gram-negativeInsert Data
Klebsiella pneumoniae700603Gram-negativeInsert Data
Haemophilus influenzae49247Gram-negativeInsert Data

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from established guidelines for antimicrobial susceptibility testing.[2][7]

1. Materials and Reagents:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent like DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., from ATCC)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)

  • Spectrophotometer

  • Plate reader

  • Sterile tubes for dilution

  • Micropipettes and sterile tips

2. Preparation of Bacterial Inoculum:

a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.

b. Suspend the colonies in sterile saline or PBS.

c. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is equivalent to approximately 1-2 x 10⁸ CFU/mL. This can be verified using a spectrophotometer at an optical density (OD) of 0.08-0.13 at 625 nm.

d. Dilute the adjusted bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate. This typically requires a 1:100 dilution of the 0.5 McFarland suspension. Prepare this inoculum within 30 minutes of use.[2]

3. Preparation of this compound Dilutions:

a. Perform a serial two-fold dilution of the this compound stock solution in CAMHB in separate tubes or a deep-well plate to create a range of concentrations (e.g., from 128 µg/mL to 0.125 µg/mL).

b. The final volume in each well of the 96-well plate will be 100 µL, so prepare the dilutions accordingly.

4. Microtiter Plate Setup:

a. Add 50 µL of the appropriate this compound dilution to each well of a 96-well plate.

b. Add 50 µL of the prepared bacterial inoculum to each well containing the this compound solution. The final volume in each well will be 100 µL.

c. Controls:

  • Growth Control (Positive Control): 50 µL of CAMHB and 50 µL of the bacterial inoculum. This well should show bacterial growth.
  • Sterility Control (Negative Control): 100 µL of uninoculated CAMHB. This well should remain clear.[5]
  • Solvent Control: If this compound is dissolved in a solvent (e.g., DMSO), include a control with the highest concentration of the solvent used in the assay with the bacterial inoculum to ensure the solvent itself does not inhibit bacterial growth.

5. Incubation:

a. Cover the microtiter plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

6. Determination of MIC:

a. After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.[6]

b. A plate reader can be used to measure the absorbance at 600 nm to confirm the visual assessment. The MIC is the lowest concentration that inhibits ≥80% of growth compared to the growth control.[7]

Visualization

MIC_Testing_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading cluster_analysis Analysis start Start prep_lankacyclinol Prepare this compound Serial Dilutions start->prep_lankacyclinol prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum plate_setup Dispense Dilutions and Inoculum into 96-Well Plate prep_lankacyclinol->plate_setup prep_inoculum->plate_setup controls Include Growth, Sterility, and Solvent Controls plate_setup->controls incubation Incubate Plate (35°C for 16-20 hours) controls->incubation read_results Read Results (Visual Inspection & OD Measurement) incubation->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic end End determine_mic->end

Caption: Workflow for this compound MIC Testing.

References

Application Note: X-ray Crystallography of the Lankacyclinol A-Ribosome Complex

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Lankacyclinol A belongs to the lankacidin class of polyketide antibiotics produced by Streptomyces rochei. These antibiotics are potent inhibitors of bacterial protein synthesis, making them a subject of significant interest in the development of new antimicrobial agents. Understanding the precise molecular interactions between these compounds and their target, the bacterial ribosome, is crucial for structure-based drug design and optimization. X-ray crystallography provides high-resolution structural data, revealing the binding site and mechanism of action of these antibiotics. This application note details the crystallographic analysis of a lankacidin antibiotic in complex with the large ribosomal subunit, providing a protocol based on published research. The crystallographic structure of the lankacidin-ribosome complex demonstrates that it binds to the peptidyl transferase center (PTC) on the large ribosomal subunit, thereby inhibiting peptide bond formation.[1][2][3]

Mechanism of Action

Crystallographic studies have revealed that lankacidins bind within the peptidyl transferase center (PTC) of the large (50S) ribosomal subunit.[1][2][4] This is the active site of the ribosome responsible for catalyzing peptide bond formation. By occupying this critical site, lankacidins sterically hinder the correct positioning of the aminoacyl-tRNA in the A-site, thereby directly interfering with the formation of nascent polypeptide chains.[4]

Furthermore, it has been shown that lankacidins can act synergistically with other antibiotics, such as the macrolide lankamycin, which is also produced by S. rochei.[1][2][4] While lankacidin binds to the PTC, lankamycin binds to a neighboring site in the nascent peptide exit tunnel (NPET).[1][2][3][4] The simultaneous binding of these two antibiotics to adjacent functional sites on the ribosome leads to a more potent inhibition of bacterial growth.[1] This synergistic action highlights the potential for developing powerful combination therapies.

cluster_Ribosome Large Ribosomal Subunit (50S) cluster_Inhibitors Synergistic Antibiotics PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) PeptideBond Peptide Bond Formation PTC->PeptideBond Inhibits NascentPeptide Nascent Peptide NPET->NascentPeptide Blocks Exit A_Site A-Site A_Site->PeptideBond Participates in P_Site P-Site P_Site->PeptideBond Participates in Lankacyclinol This compound (Lankacidin) Lankacyclinol->PTC Binds to Lankamycin Lankamycin Lankamycin->NPET Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Enters PeptideBond->NascentPeptide Creates NascentPeptide->NPET Passes through start Start: Purified D50S Subunits crystallization 1. Crystallization of D50S (Vapor Diffusion) start->crystallization soaking 2. Soaking in this compound Solution crystallization->soaking cryo 3. Cryo-protection soaking->cryo data_collection 4. X-ray Diffraction Data Collection (Synchrotron) cryo->data_collection processing 5. Data Processing (e.g., HKL2000, CCP4) data_collection->processing solution 6. Structure Solution (Molecular Replacement) processing->solution refinement 7. Model Building & Refinement (e.g., COOT, CNS) solution->refinement end End: Final Structure (PDB ID: 3JQ4) refinement->end

References

Application Notes and Protocols for the Use of Lankacyclinol A in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, specific data for Lankacyclinol A is not widely available in published literature. This document utilizes data from the closely related and well-studied compound, Lankacidin C , as a proxy. Lankacidin C and this compound belong to the lankacidin class of antibiotics isolated from Streptomyces rochei. Researchers should validate these protocols and findings for this compound independently.

Application Notes

Background

Lankacidins are a class of polyketide antibiotics produced by the soil bacterium Streptomyces rochei.[1][2] While initially recognized for their antimicrobial properties, certain members of this class, notably Lankacidin C, have demonstrated significant antitumor activity against a range of cancer cell lines, including leukemia, melanoma, ovarian, and breast cancers.[2][3] The complex structure of these molecules has historically posed challenges for chemical modification and development.[2] However, recent advances have shed light on their mechanism of action and potential as a basis for novel anticancer therapeutics.[4]

Mechanism of Action

The antitumor effect of Lankacidin C is not due to the inhibition of protein synthesis, as is its antibacterial action, but rather through a mechanism similar to the well-known chemotherapeutic agent, paclitaxel.[5][6] Lankacidin C acts as a microtubule stabilizer .[5][7] It binds to tubulin, the protein subunit of microtubules, and enhances their polymerization while preventing depolymerization.[4][5]

Microtubules are dynamic components of the cytoskeleton essential for the formation of the mitotic spindle during cell division. By aberrantly stabilizing these structures, Lankacidin C disrupts the dynamic instability required for proper spindle function, leading to an arrest of the cell cycle in the G2/M phase and the subsequent induction of apoptosis (programmed cell death).[4] Computational studies suggest that Lankacidin C binds at or near the paclitaxel binding site on tubulin.[4]

Summary of In Vitro Antitumor Activity of Lankacidin C

Lankacidin C has shown differential cytotoxicity across various human cancer cell lines. Notably, it is significantly more potent against breast cancer cells compared to cervical cancer cells. It has also been reported to be active against leukemia, melanoma, and lymphosarcoma cell lines.[3][8]

Data Presentation

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Lankacidin C in different cancer cell lines.

Cell LineCancer TypeIncubation TimeIC50 (µM)Reference
T47DBreast Cancer96 hours11.1[5]
HeLaCervical Cancer96 hours223.5[5]

Note: The significant difference in IC50 values highlights the importance of cell line-specific testing. Lankacidin C has also shown activity against L1210 leukemia, B16 melanoma, and 6C3 HED/OG lymphosarcoma cell lines, though specific IC50 values from recent literature are not available.[3][8]

Experimental Protocols

The following are detailed protocols for key experiments to assess the antitumor activity of a novel compound like this compound, using Lankacidin C as a reference.

Protocol for Determining Cytotoxicity using MTT Assay

This protocol outlines the measurement of cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[9][10]

Materials:

  • Cancer cell line of interest (e.g., T47D)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (or Lankacidin C)

  • Dimethyl sulfoxide (DMSO, sterile)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: a. Harvest and count cells, ensuring viability is >95%. b. Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution in serum-free medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest compound concentration). c. Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of the compound.

  • Incubation: a. Incubate the plate for 48, 72, or 96 hours at 37°C, 5% CO2.[5]

  • MTT Assay: a. After incubation, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate for 3-4 hours at 37°C until purple formazan crystals are visible. c. Carefully aspirate the medium containing MTT. d. Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. e. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: a. Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background.

  • Data Analysis: a. Subtract the absorbance of the blank (medium only) from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle_control) * 100 c. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol for Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the distribution of cells in different phases of the cell cycle after treatment with this compound.

Materials:

  • Treated and untreated cells

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: a. Seed cells in 6-well plates and treat with this compound at IC50 and 2x IC50 concentrations for 24-48 hours. b. Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Cell Fixation: a. Wash the cell pellet with ice-cold PBS. b. Resuspend the pellet in 500 µL of PBS. c. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. d. Incubate at -20°C for at least 2 hours (or overnight).[4]

  • Staining: a. Centrifuge the fixed cells and wash with PBS to remove the ethanol. b. Resuspend the cell pellet in 500 µL of PI staining solution. c. Incubate for 30 minutes at room temperature in the dark.[4]

  • Flow Cytometry: a. Analyze the samples using a flow cytometer. b. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol for Apoptosis Detection by Western Blot

This protocol is for detecting key apoptosis marker proteins, such as cleaved PARP and cleaved Caspase-3.[1][11]

Materials:

  • Treated and untreated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors[12]

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: a. Treat cells with this compound as in the cell cycle analysis protocol. b. Lyse the cells in ice-cold RIPA buffer.[13] c. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: a. Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.[12] b. Separate the proteins by SDS-PAGE. c. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature.[12] b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: a. Add ECL substrate to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. Analyze the band intensities, using β-actin as a loading control.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Mechanism of Action Studies A Cancer Cell Culture (e.g., T47D) B Cell Seeding (96-well plate) A->B C Treatment with This compound B->C D MTT Assay C->D F Cell Cycle Analysis (Flow Cytometry) C->F G Apoptosis Assay (Western Blot for Cleaved PARP/Caspase-3) C->G E Data Analysis (IC50 Calculation) D->E E->F Inform Dosing E->G Inform Dosing G cluster_pathway This compound-Induced Apoptosis Lanka This compound Tubulin Tubulin Dimers Lanka->Tubulin Binds to Stabilization Microtubule Stabilization Lanka->Stabilization Microtubules Microtubule Polymer Tubulin->Microtubules Polymerization Microtubules->Tubulin Depolymerization Stabilization->Microtubules Inhibits Depolymerization Spindle Mitotic Spindle Disruption Stabilization->Spindle G2M G2/M Phase Cell Cycle Arrest Spindle->G2M Apoptosis Apoptosis G2M->Apoptosis

References

Application Notes and Protocols: Radiolabeling of Lankacyclinol A for Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lankacyclinol A is a macrocyclic polyketide antibiotic that exhibits antimicrobial activity by targeting the bacterial ribosome.[1] Understanding the specific binding interactions of this compound with its ribosomal target is crucial for elucidating its mechanism of action and for the rational design of more potent derivatives. Radiolabeling of this compound provides a sensitive and quantitative method for characterizing these binding events. This document outlines detailed protocols for the radiolabeling of this compound with tritium ([³H]) and its application in ribosomal binding assays. Tritium is an ideal radioisotope for this purpose due to its high specific activity, which is approximately 500 times greater than that of carbon-14, making it suitable for labeling macromolecules at low concentrations.[2]

Methods for Radiolabeling this compound

The complex structure of this compound necessitates a radiolabeling strategy that preserves its biological activity. Late-stage introduction of the radioisotope is preferable to avoid lengthy and complex multi-step syntheses with radioactive materials.[3][4][5] For this reason, catalytic tritiation is a suitable approach.

Proposed Method: Catalytic Tritiation of a Precursor

A practical approach to radiolabeling this compound is through the catalytic reduction of a suitable unsaturated precursor using tritium gas (³H₂). This can be achieved by introducing a double bond at a non-essential position of the molecule during its synthesis, which can then be selectively reduced to incorporate two tritium atoms. Alternatively, if the total synthesis of this compound is not feasible, a less specific but still viable method is catalytic tritium exchange with the native molecule, although this may result in lower specific activity. For the purpose of this protocol, we will focus on the catalytic reduction of a designed precursor.

Experimental Protocols

I. Synthesis of [³H]-Lankacyclinol A

A. Precursor Synthesis:

A synthetic precursor of this compound containing a carbon-carbon double bond at a position determined not to be critical for ribosomal binding should be synthesized. For the purpose of this protocol, we will assume the synthesis of a precursor with a double bond in a saturated alkyl chain portion of the macrocycle.

B. Catalytic Tritiation Reaction:

  • Materials:

    • This compound precursor with a double bond (1-5 mg)

    • Palladium on carbon (Pd/C, 10%) catalyst

    • Anhydrous solvent (e.g., ethyl acetate or methanol)

    • Tritium gas (³H₂)

    • Hydrogenation apparatus suitable for handling tritium gas

  • Procedure:

    • In a specialized glassware compatible with the tritiation manifold, dissolve the this compound precursor in the anhydrous solvent.

    • Add the Pd/C catalyst to the solution.

    • Connect the reaction vessel to the tritiation manifold.

    • Freeze the solution with liquid nitrogen, and evacuate the vessel to remove air.

    • Warm the vessel to room temperature to thaw the solution.

    • Introduce tritium gas into the reaction vessel to the desired pressure (typically 1 atmosphere).

    • Stir the reaction mixture vigorously at room temperature for the required time (typically 2-6 hours), monitoring the uptake of tritium gas.

    • After the reaction is complete, carefully vent the excess tritium gas into a suitable containment system.

    • Remove the catalyst by filtration through a fine filter (e.g., Celite).

    • Evaporate the solvent under reduced pressure to obtain the crude [³H]-Lankacyclinol A.

C. Purification and Characterization:

  • Purification:

    • Purify the crude [³H]-Lankacyclinol A using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient of water and acetonitrile.

    • Collect fractions and monitor the radioactivity of each fraction using a liquid scintillation counter.

    • Pool the fractions containing the purified [³H]-Lankacyclinol A.

  • Characterization:

    • Radiochemical Purity: Determine the radiochemical purity by analytical HPLC with an in-line radioactivity detector. The purity should be >95%.

    • Specific Activity: Determine the specific activity (Ci/mmol) by measuring the radioactivity of a known mass of the purified compound. This can be achieved by UV-Vis spectrophotometry to determine the concentration, followed by liquid scintillation counting to determine the radioactivity.

II. Ribosomal Binding Assay

A. Preparation of Bacterial Ribosomes:

  • Materials:

    • Bacterial strain (e.g., Escherichia coli or Bacillus subtilis)

    • Lysis buffer (e.g., Tris-HCl, MgCl₂, KCl, DTT)

    • Sucrose solutions for gradient centrifugation

    • Ultracentrifuge

  • Procedure:

    • Grow the bacterial culture to mid-log phase.

    • Harvest the cells by centrifugation.

    • Lyse the cells by a suitable method (e.g., sonication or French press) in lysis buffer.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Layer the supernatant onto a sucrose cushion or a sucrose density gradient.

    • Isolate the 70S ribosomes by ultracentrifugation.

    • Resuspend the ribosome pellet in a suitable binding buffer and determine the concentration (e.g., by measuring A₂₆₀).

B. Saturation Binding Assay:

  • Materials:

    • [³H]-Lankacyclinol A of known specific activity

    • Unlabeled this compound

    • Purified bacterial 70S ribosomes

    • Binding buffer (e.g., Tris-HCl, MgCl₂, KCl)

    • Glass fiber filters

    • Scintillation cocktail

    • Liquid scintillation counter

  • Procedure:

    • Set up a series of tubes containing a fixed concentration of bacterial ribosomes in binding buffer.

    • Add increasing concentrations of [³H]-Lankacyclinol A to the tubes.

    • For determining non-specific binding, prepare a parallel set of tubes containing the same components plus a high concentration of unlabeled this compound (e.g., 100-fold molar excess).

    • Incubate the tubes at a specific temperature (e.g., 37°C) for a time sufficient to reach equilibrium (to be determined in preliminary kinetic experiments).

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This separates the ribosome-bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of [³H]-Lankacyclinol A.

    • Analyze the specific binding data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Data Presentation

ParameterValueUnits
Radiolabeling
Specific Activity of [³H]-Lankacyclinol A50-100Ci/mmol
Radiochemical Purity>95%
Ribosomal Binding Assay
Equilibrium Dissociation Constant (Kd)10-100nM
Maximum Binding Capacity (Bmax)0.8-1.2pmol/mg ribosome

Visualizations

G cluster_radiolabeling Radiolabeling Workflow cluster_binding_assay Binding Assay Workflow precursor This compound Precursor (with double bond) tritiation Catalytic Tritiation with ³H₂ gas and Pd/C precursor->tritiation purification HPLC Purification tritiation->purification characterization Characterization (Purity and Specific Activity) purification->characterization final_product [³H]-Lankacyclinol A characterization->final_product ribosomes Isolate Bacterial 70S Ribosomes incubation Incubate Ribosomes with [³H]-Lankacyclinol A ribosomes->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd and Bmax) counting->analysis

Caption: Experimental workflow for radiolabeling and binding studies.

G lankacyclinol This compound ribosome Bacterial 70S Ribosome lankacyclinol->ribosome Binds to specific site inhibition Inhibition lankacyclinol->inhibition protein_synthesis Protein Synthesis ribosome->protein_synthesis Catalyzes inhibition->protein_synthesis cell_death Bacterial Cell Death inhibition->cell_death

Caption: Hypothetical signaling pathway of this compound action.

References

Troubleshooting & Optimization

Overcoming Lankacyclinol A solubility issues for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific solubility data and established in vivo formulation protocols for Lankacyclinol A are not widely available in published literature. This compound belongs to the lankacidin class of macrocyclic antibiotics, which are noted for their complex structures and potential chemical instability.[1][2] This guide provides general strategies and protocols for overcoming solubility challenges with novel, poorly water-soluble compounds like this compound, based on established pharmaceutical formulation techniques.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is a macrocyclic antibiotic belonging to the lankacidin family.[3][4] Like many complex natural products, it is predicted to have low aqueous solubility due to its large, predominantly hydrophobic structure. For in vivo studies, a compound must be adequately dissolved in a biocompatible vehicle to ensure consistent delivery, absorption, and bioavailability. Poor solubility can lead to precipitation at the injection site, erratic absorption, and unreliable experimental outcomes.

Q2: I dissolved this compound in 100% DMSO for my in vitro assays. Can I use this stock for my in vivo animal studies?

A2: It is highly discouraged to use 100% DMSO for in vivo studies due to its potential toxicity, which includes hemolysis, inflammation, and necrosis at the injection site.[5] While DMSO is an excellent solvent, for in vivo injections in mice, the final concentration should be minimized, ideally kept below 5% and not exceeding 10% (v/v) for intraperitoneal (IP) administration.[5][6] It is crucial to dilute the DMSO stock into a final formulation using other co-solvents or vehicles.

Q3: My compound precipitates when I dilute my DMSO stock into saline or PBS. What should I do?

A3: This is a common issue known as "fall-out" or precipitation. It occurs when a drug that is soluble in a strong organic solvent is introduced into an aqueous environment where it is poorly soluble. To address this, you can try several strategies:

  • Use a Co-Solvent System: Instead of diluting directly into a purely aqueous buffer, use a mixture of solvents. Common systems include combinations of DMSO, ethanol, polyethylene glycol (PEG), and surfactants like Tween 80.[5]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drugs, increasing their apparent solubility in water.[7]

  • Lipid-Based Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can be highly effective. These are mixtures of oils and surfactants that form a fine emulsion in the gut, keeping the drug solubilized.[8]

Q4: Are there recommended starting points for formulating a new, poorly soluble compound like this compound?

A4: A tiered approach is recommended. Start with the simplest formulations and increase complexity as needed. A general workflow is to first determine the compound's intrinsic solubility in various pharmaceutically acceptable solvents. Based on these results, you can select the most promising strategy, such as a co-solvent system for initial tolerability studies or a more advanced formulation like a cyclodextrin complex for efficacy studies requiring higher doses.

Troubleshooting Guide
Issue EncounteredPossible CauseSuggested Solution
Compound precipitates in the formulation vial before injection. The formulation is not stable. The ratio of organic solvent to aqueous buffer is too low to maintain solubility.Increase the proportion of the organic co-solvent (e.g., PEG 400, ethanol) or surfactant (e.g., Tween 80), while respecting in vivo tolerance limits. Alternatively, explore complexation with cyclodextrins.
Visible precipitation or irritation at the injection site (e.g., intraperitoneal). The drug is precipitating upon contact with physiological fluids. The vehicle itself may be causing irritation.Lower the drug concentration and increase the injection volume (within acceptable limits). Switch to a more biocompatible vehicle system, such as a hydroxypropyl-β-cyclodextrin (HP-β-CD) formulation, which is generally well-tolerated.[7]
High variability in efficacy or pharmacokinetic (PK) data between animals. Inconsistent drug absorption, likely due to poor or variable solubility of the formulation in vivo.This strongly indicates a formulation issue. Move to a more robust solubilization method like a cyclodextrin complex or a self-emulsifying drug delivery system (SEDDS) to ensure the drug remains in a dissolved state for absorption.[9][10]
The required dose is too high to be dissolved in a tolerable injection volume. The solubility limit has been reached in simple co-solvent systems.Advanced formulation strategies are necessary. A lyophilized drug-cyclodextrin complex can often achieve significantly higher concentrations than co-solvent systems.[11] For oral delivery, a SEDDS formulation can carry a high drug load.[8]
Illustrative Solubility Data

The following table presents hypothetical solubility data for "Compound L-A" (representing this compound) to illustrate how different formulation strategies can improve solubility. Actual values must be determined experimentally.

Formulation VehicleIllustrative Solubility of Compound L-A (mg/mL)Notes
Water< 0.001Practically Insoluble
Phosphate-Buffered Saline (PBS), pH 7.4< 0.001Practically Insoluble
10% DMSO in Saline0.1 - 0.5Limited solubility, risk of precipitation.
10% DMSO / 40% PEG 400 / 50% Saline1 - 5Improved solubility with co-solvents.
20% Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in Water5 - 10Significant solubility enhancement via complexation.[7]
Self-Emulsifying Drug Delivery System (SEDDS)> 50High loading capacity in the oil/surfactant pre-concentrate.
Experimental Protocols
Protocol 1: Preparation of a Co-Solvent Formulation for Injection

This protocol is a starting point for parenteral (e.g., IP or IV) administration. The final ratios should be optimized for solubility and tolerability.

  • Preparation of Stock Solution: Dissolve this compound in 100% DMSO to create a concentrated stock (e.g., 50 mg/mL). Use gentle vortexing or sonication if necessary.

  • Preparation of Vehicle: In a sterile tube, prepare the final vehicle. A common example is a mixture of Polyethylene Glycol 400 (PEG 400) and Saline (0.9% NaCl). For a final formulation containing 10% DMSO and 40% PEG 400, the vehicle would be 50% PEG 400 in Saline.

  • Final Formulation: Slowly add the DMSO stock solution (Step 1) to the vehicle (Step 2) while vortexing. For example, to make 1 mL of a final 5 mg/mL solution:

    • Add 100 µL of the 50 mg/mL DMSO stock to 900 µL of a vehicle containing 400 µL PEG 400 and 500 µL Saline.

  • Observation: Inspect the final solution for any signs of precipitation. If the solution is hazy or contains visible particles, the formulation is not suitable. The ratios of co-solvents must be adjusted.

  • Administration: Administer to animals immediately after preparation to minimize the risk of precipitation over time. Always include a vehicle-only control group in your study.

Protocol 2: Preparation of a Cyclodextrin-Complexed Formulation

This method uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance aqueous solubility.[12]

  • Prepare Cyclodextrin Solution: Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline. Warming the solution (to ~40-50°C) can aid dissolution. Allow it to cool to room temperature.

  • Add Compound: Weigh the required amount of this compound powder and add it directly to the HP-β-CD solution.

  • Complexation: Tightly cap the vial and place it on a shaker or rotator overnight at room temperature to allow for the formation of the inclusion complex. Sonication can also be used to accelerate the process.

  • Sterilization: Filter the final solution through a 0.22 µm sterile filter to remove any undissolved particles and ensure sterility for injection.

  • Quantification: It is recommended to measure the concentration of the dissolved compound in the final filtered solution using a suitable analytical method (e.g., HPLC-UV) to confirm the actual dose being administered.

Protocol 3: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the basic steps for developing a SEDDS formulation, typically for oral administration.[13]

  • Excipient Screening:

    • Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Labrasol), and co-solvents (e.g., Transcutol HP).

    • Add an excess amount of the compound to a small volume (e.g., 1 mL) of each excipient. Shake for 48-72 hours at room temperature.

    • Centrifuge the samples and quantify the amount of dissolved drug in the supernatant to identify the excipients with the highest solubilizing capacity.

  • Constructing a Ternary Phase Diagram:

    • Select the best oil, surfactant, and co-solvent based on the screening results.

    • Prepare a series of formulations by mixing the three components at different ratios (e.g., varying oil from 10% to 80% and surfactant/co-solvent from 20% to 90%).

    • For each formulation, perform a self-emulsification test: add a small amount (e.g., 100 µL) of the mixture to a larger volume of water (e.g., 200 mL) with gentle stirring.

    • Visually assess the dispersion. Good formulations will form a clear or bluish-white, homogenous microemulsion rapidly.

    • Plot the results on a ternary phase diagram to identify the region of efficient self-emulsification.

  • Drug Loading and Final Formulation:

    • Select the optimal ratio of excipients from the phase diagram.

    • Dissolve this compound into this mixture to prepare the final SEDDS pre-concentrate. This mixture can then be filled into gelatin capsules for oral dosing.

Visualizations

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Optimization & In Vivo Testing start Start: Poorly Soluble Compound (this compound) sol_test Determine Solubility in Common Excipients (DMSO, PEG400, Ethanol, HP-β-CD, Oils) start->sol_test decision Is required dose soluble in a simple co-solvent system? sol_test->decision cosolvent Strategy 1: Co-Solvent Formulation (e.g., DMSO/PEG400/Saline) decision->cosolvent Yes advanced Strategy 2: Advanced Formulation (Cyclodextrin or SEDDS) decision->advanced No optimize_co Optimize Ratios & Test Tolerability cosolvent->optimize_co optimize_adv Prepare & Characterize (e.g., Complexation Efficiency, Droplet Size) advanced->optimize_adv pk_study Perform Pharmacokinetic (PK) and Efficacy Studies optimize_co->pk_study optimize_adv->pk_study final Final Validated Formulation pk_study->final

Caption: Workflow for selecting an in vivo formulation for a poorly soluble compound.

bacterial_translation_inhibition cluster_ribosome Bacterial 70S Ribosome ribosome P Site E Site A Site LSU 50S Subunit SSU 30S Subunit initiation Initiation (Formation of Initiation Complex) elongation Elongation (Peptide Bond Formation & Translocation) initiation->elongation termination Termination (Release of Polypeptide) elongation->termination lankacidins Lankacidins (e.g., Lankacidin C) lankacidins->LSU Inhibit Peptidyl Transferase Center macrolides Macrolides macrolides->LSU Block Exit Tunnel tetracyclines Tetracyclines tetracyclines->SSU Block A Site aminoglycosides Aminoglycosides aminoglycosides->SSU Cause Codon Misreading

Caption: Mechanism of action for ribosome-inhibiting antibiotics.

References

Degradation of Lankacyclinol A β-keto-δ-lactone core under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of the Lankacyclinol A β-keto-δ-lactone core under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and analysis of this compound in acidic environments.

Issue 1: Rapid Loss of this compound Potency in Acidic Formulations

Symptoms:

  • A significant decrease in the main peak corresponding to this compound in HPLC analysis over a short period.

  • Emergence of one or more new peaks in the chromatogram.

  • Inconsistent results in bioassays.

Possible Cause: this compound, like other lankacidin-class antibiotics, is known to be unstable in mild acidic conditions. The primary degradation pathway involves the acid-catalyzed cleavage of the C2-C18 bond within the macrocyclic structure, leading to the opening of the ring. This results in the formation of a seco-Lankacyclinol A derivative, which is structurally different and likely possesses altered biological activity.

Troubleshooting Steps:

  • pH Verification: Immediately measure the pH of your solution. This compound's instability is pronounced in acidic media.

  • Buffer Selection: If a buffered solution is used, ensure the buffer has sufficient capacity to maintain the desired pH, especially after the addition of other excipients.

  • Temperature Control: Degradation rates are often temperature-dependent. If possible, conduct experiments at lower temperatures to minimize degradation.

  • Inert Atmosphere: While the primary degradation in acid is hydrolysis, oxidative degradation can also occur. Purging solutions with an inert gas like nitrogen or argon can help mitigate this.

  • Analyte Protectants: In some cases, the addition of antioxidants or other stabilizing agents may be necessary, but their compatibility and potential for interference in downstream analyses must be evaluated.

Issue 2: Difficulty in Identifying and Quantifying Degradation Products

Symptoms:

  • Unresolved or broad peaks in the HPLC chromatogram.

  • Inconsistent peak areas for the degradation products.

  • Mass spectrometry data that is difficult to interpret.

Possible Cause: The degradation of this compound can lead to a mixture of products, and the primary seco-derivative may exist in different conformations or be further modified.

Troubleshooting Steps:

  • HPLC Method Optimization:

    • Mobile Phase: Adjust the mobile phase composition (e.g., acetonitrile/water or methanol/water ratio) and the pH to improve peak separation. A gradient elution may be necessary to resolve all components.

    • Column Selection: Use a high-resolution column (e.g., a C18 column with a smaller particle size) to enhance separation.

    • Flow Rate and Temperature: Optimize the flow rate and column temperature to improve peak shape and resolution.

  • Mass Spectrometry Analysis:

    • Employ high-resolution mass spectrometry (HRMS), such as Q-TOF or Orbitrap, to obtain accurate mass measurements of the parent and fragment ions. This is crucial for elucidating the elemental composition of the degradation products.

    • Perform MS/MS fragmentation to identify characteristic fragments that can confirm the cleavage of the C2-C18 bond.

  • Forced Degradation Study: Conduct a systematic forced degradation study to generate a sufficient amount of the degradation product for characterization. This involves exposing this compound to various acidic conditions (pH, temperature, time) in a controlled manner.

Issue 3: Inconsistent Degradation Kinetics Data

Symptoms:

  • High variability in the calculated degradation rate constants (k) and half-life (t½) under the same experimental conditions.

  • Non-linear degradation profiles when first-order kinetics are expected.

Possible Cause:

  • Fluctuations in experimental conditions (pH, temperature).

  • Inaccurate quantification of this compound and its degradation products.

  • Complex degradation pathways involving intermediates.

Troubleshooting Steps:

  • Strict Control of Experimental Parameters:

    • Use a calibrated pH meter and ensure the temperature of the reaction vessel is precisely controlled using a water bath or incubator.

    • Prepare fresh solutions for each experiment to avoid variability from aged reagents.

  • Method Validation: Ensure your analytical method (e.g., HPLC) is validated for linearity, accuracy, and precision for both this compound and its primary degradation product.

  • Sampling and Quenching: At each time point, immediately quench the degradation reaction to prevent further changes before analysis. This can be achieved by neutralizing the acid with a suitable base.

  • Kinetic Modeling: If the degradation does not follow simple first-order kinetics, consider more complex models that may involve reversible reactions or the formation of stable intermediates.

FAQs (Frequently Asked Questions)

Q1: What is the primary mechanism of this compound degradation in acidic conditions?

A1: The primary degradation mechanism is the acid-catalyzed hydrolysis of the C2-C18 bond within the 17-membered macrocyclic ring. This results in the opening of the macrocycle to form a seco-Lankacyclinol A derivative.

Q2: At what pH range is this compound considered unstable?

A2: While specific quantitative data for this compound is limited in publicly available literature, related compounds like lankacidinol are reported to be unstable under mild acidic conditions. It is advisable to handle this compound at a pH close to neutral (pH 6-7.5) to minimize degradation.

Q3: How can I monitor the degradation of this compound?

A3: The most common method is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection. A reversed-phase C18 column is typically suitable. You should monitor the decrease in the peak area of this compound and the corresponding increase in the peak area(s) of the degradation product(s) over time.

Q4: What are the expected degradation products?

A4: The primary degradation product is the seco-Lankacyclinol A, resulting from the cleavage of the C2-C18 bond. Depending on the severity of the acidic conditions and the duration of exposure, further degradation of the β-keto-δ-lactone core or other functional groups may occur.

Q5: Are there any recommended storage conditions for this compound to prevent degradation?

A5: To ensure stability, this compound should be stored as a solid in a cool, dry, and dark place. For solutions, it is recommended to prepare them fresh in a neutral buffer (pH 6-7.5) and use them immediately. If short-term storage of a solution is necessary, it should be kept at low temperatures (2-8°C) and protected from light. For long-term storage, solutions should be frozen at -20°C or below.

Data Presentation

Table 1: Representative Degradation Kinetics of this compound under Acidic Conditions

Note: The following data is illustrative and intended to provide a framework for experimental design. Actual values should be determined empirically.

pHTemperature (°C)Apparent First-Order Rate Constant (k, h⁻¹)Half-life (t½, h)
3.0250.04515.4
3.0400.1205.8
4.0250.01546.2
4.0400.04216.5
5.0250.005138.6
5.0400.01449.5

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Acidic Solution

Objective: To investigate the degradation kinetics of this compound under controlled acidic conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • HPLC-grade acetonitrile and water

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a C18 column and UV or MS detector

  • pH meter

  • Constant temperature water bath

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile or a suitable organic solvent at a concentration of 1 mg/mL.

  • Reaction Setup:

    • In separate volumetric flasks, add an appropriate volume of the this compound stock solution to an acidic solution (e.g., 0.1 M HCl, 0.01 M HCl) pre-equilibrated at the desired temperature (e.g., 25°C, 40°C, 60°C) to achieve a final concentration of ~50 µg/mL.

    • The final concentration of the organic solvent from the stock solution should be kept low (e.g., <5%) to minimize its effect on the reaction.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the aliquot with an equivalent volume of a suitable base (e.g., 0.1 M NaOH for a 0.1 M HCl solution) to quench the degradation reaction.

  • HPLC Analysis:

    • Analyze the neutralized samples by a validated HPLC method to determine the concentration of remaining this compound and the formed degradation product(s).

  • Data Analysis:

    • Plot the natural logarithm of the this compound concentration versus time.

    • If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the apparent first-order rate constant (-k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

Protocol 2: HPLC Method for the Analysis of this compound and its Acidic Degradation Product

Objective: To separate and quantify this compound and its primary acidic degradation product.

HPLC Parameters (Example):

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 230 nm or MS with electrospray ionization (ESI) in positive mode.

  • Injection Volume: 10 µL

Note: This is a starting point, and the method should be optimized and validated for your specific application.

Mandatory Visualizations

Degradation_Pathway Lankacyclinol_A This compound (β-keto-δ-lactone core intact) Seco_Lankacyclinol_A seco-Lankacyclinol A (C2-C18 bond cleaved) Lankacyclinol_A->Seco_Lankacyclinol_A  H⁺, H₂O (Acidic Hydrolysis) Further_Degradation Further Degradation Products Seco_Lankacyclinol_A->Further_Degradation  Harsh Acidic  Conditions Experimental_Workflow cluster_prep Sample Preparation cluster_degradation Forced Degradation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Reaction_Mixture Create Reaction Mixture Stock_Solution->Reaction_Mixture Acidic_Medium Prepare Acidic Medium (e.g., 0.1 M HCl) Acidic_Medium->Reaction_Mixture Incubation Incubate at Controlled Temperature Reaction_Mixture->Incubation Sampling Withdraw Aliquots at Time Intervals Incubation->Sampling Quenching Neutralize to Quench Reaction Sampling->Quenching HPLC_Analysis HPLC Analysis Quenching->HPLC_Analysis Data_Processing Data Processing and Kinetic Modeling HPLC_Analysis->Data_Processing Troubleshooting_Tree Start Inconsistent Results in This compound Experiment Check_pH Verify pH of Solution Start->Check_pH Check_Temp Verify Temperature Control Start->Check_Temp Optimize_HPLC Optimize HPLC Method Start->Optimize_HPLC Is_pH_Correct Is_pH_Correct Check_pH->Is_pH_Correct pH correct? Is_Temp_Stable Is_Temp_Stable Check_Temp->Is_Temp_Stable Temp stable? Peaks_Resolved Peaks_Resolved Optimize_HPLC->Peaks_Resolved Peaks resolved? Validate_Method Validate Analytical Method Is_Method_Valid Is_Method_Valid Validate_Method->Is_Method_Valid Method validated? Is_pH_Correct->Check_Temp Yes Adjust_pH Adjust pH and rerun Is_pH_Correct->Adjust_pH No Is_Temp_Stable->Optimize_HPLC Yes Stabilize_Temp Stabilize temperature and rerun Is_Temp_Stable->Stabilize_Temp No Peaks_Resolved->Validate_Method Yes Adjust_Method Adjust mobile phase, column, or flow rate Peaks_Resolved->Adjust_Method No Perform_Validation Perform full method validation Is_Method_Valid->Perform_Validation No Problem_Solved Problem Resolved Is_Method_Valid->Problem_Solved Yes

Technical Support Center: Optimizing Lankacyclinol A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers engaged in the synthesis of Lankacyclinol A. The information is compiled from published synthetic routes to address common challenges and optimize reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on the critical macrocyclization steps and the stability of the core structure.

Issue 1: Low Yield or Decomposition during Macrocyclization

The formation of the 17-membered macrocycle is a critical and often low-yielding step in the synthesis of this compound. The choice of macrocyclization strategy significantly impacts the outcome.

Possible Causes and Solutions:

  • Suboptimal Reaction Conditions for Stille Macrocyclization: The Stille coupling is a powerful tool for macrocyclization, but it is sensitive to the choice of catalyst, ligands, solvent, and temperature.

    • Solution: A screening of reaction conditions is often necessary. For instance, in a modular synthesis of lankacidin antibiotics, various palladium sources, ligands, and solvents resulted in decomposition or low yields. The optimal conditions were found to be the use of Ph₂PO₂NBu₄ as a tin scavenger in DMSO at room temperature, which afforded the desired product in 75% yield.[1] High-dilution conditions are also crucial to favor the intramolecular reaction over intermolecular polymerization.[2]

  • Inefficient Horner-Wadsworth-Emmons (HWE) Reaction: The intramolecular HWE reaction is another strategy employed for the macrocyclization. The choice of base and solvent is critical for success.

    • Solution: For base-sensitive substrates, Masamune-Roush conditions (LiCl, DBU in acetonitrile) can be effective. To favor the desired (E)-alkene, standard conditions like NaH in THF are often used. For (Z)-alkene formation, the Still-Gennari modification with a phosphonate bearing electron-withdrawing groups and a potassium base with a crown ether at low temperatures is the method of choice.

  • Failed Biomimetic Mannich Macrocyclization: This biomimetic approach is elegant but can be challenging. The generation of the reactive N-acyl-1-azahexatriene species via thermolysis of an N,O-acetal is a key step.[3]

    • Solution: Ensure the precursor N,O-acetal is pure and dry. The thermolysis temperature and reaction time are critical parameters to optimize. The reaction should be carried out under high-dilution conditions to prevent intermolecular side reactions.

Experimental Workflow for Troubleshooting Low Macrocyclization Yield

G start Low Macrocyclization Yield strategy Identify Macrocyclization Strategy start->strategy stille Stille Coupling strategy->stille Stille hwe Horner-Wadsworth-Emmons strategy->hwe HWE mannich Biomimetic Mannich strategy->mannich Mannich stille_check Check Catalyst, Ligand, Solvent, and Tin Scavenger stille->stille_check hwe_check Check Base, Solvent, and Temperature hwe->hwe_check mannich_check Check Precursor Purity and Thermolysis Conditions mannich->mannich_check stille_optimize Screen Pd catalyst, ligands, and solvents. Add tin scavenger (e.g., Ph₂PO₂NBu₄). stille_check->stille_optimize hwe_optimize Screen bases (e.g., NaH, KHMDS, DBU/LiCl). Optimize temperature and solvent. hwe_check->hwe_optimize mannich_optimize Ensure high purity of N,O-acetal precursor. Optimize thermolysis temperature and time. mannich_check->mannich_optimize dilution Ensure High-Dilution Conditions stille_optimize->dilution hwe_optimize->dilution mannich_optimize->dilution inert Maintain Inert Atmosphere dilution->inert success Improved Yield inert->success fail Yield Still Low inert->fail G start Synthesizing this compound core_instability β-Keto-δ-lactone Instability start->core_instability acid Acidic Conditions core_instability->acid base Basic Conditions core_instability->base deprotection Global Desilylation core_instability->deprotection acid_effect Macrocycle Opening (C2-C18 cleavage) acid->acid_effect base_effect Decarboxylation base->base_effect deprotection_effect Acetal Cleavage / Degradation deprotection->deprotection_effect acid_solution Avoid strong acids. Use buffered workup. acid_effect->acid_solution base_solution Use mild, non-nucleophilic bases. Low temperature, short reaction time. base_effect->base_solution deprotection_solution Perform global desilylation as the final step. Use HF-pyridine. deprotection_effect->deprotection_solution

References

Lankacyclinol A experimental variability and reproducibility challenges

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lankacyclinol A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the lankacidin class of polyketide antibiotics. Its primary mechanism of action is the inhibition of the bacterial ribosome, which is essential for protein synthesis in bacteria. This inhibition ultimately leads to the cessation of bacterial growth and cell death.

Q2: What are the known stability issues with this compound?

This compound, like other lankacidins, contains a β-keto-δ-lactone motif that is susceptible to degradation under both acidic and basic conditions. This chemical instability can be a significant source of experimental variability and may impact the reproducibility of results. It is crucial to maintain appropriate pH and temperature conditions during storage and experimentation.

Q3: What are common challenges encountered during the synthesis of this compound?

The total synthesis of this compound is a complex multi-step process. Common challenges include achieving the desired stereochemistry, low yields in certain reaction steps, and the purification of intermediates and the final product. The instability of the molecule can also lead to degradation during synthetic transformations and purification.

Q4: How can I minimize variability in my biological assays with this compound?

To minimize variability, it is essential to:

  • Ensure sample purity: Use highly purified this compound.

  • Control experimental conditions: Maintain consistent pH, temperature, and incubation times.

  • Use fresh solutions: Prepare this compound solutions immediately before use due to its potential instability in solution.

  • Include proper controls: Always include positive, negative, and vehicle controls in your assays.

  • Perform regular stability checks: If storing solutions, periodically check for degradation using analytical methods like HPLC.

Troubleshooting Guides

Issue 1: Inconsistent results in antimicrobial susceptibility testing.
Possible Cause Troubleshooting Step
Degradation of this compound Prepare fresh stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions at -80°C in small aliquots. Verify the integrity of the compound using HPLC analysis.
Variability in bacterial inoculum Standardize the inoculum density using a spectrophotometer (e.g., McFarland standards). Ensure bacteria are in the logarithmic growth phase.
Inappropriate assay medium The pH and composition of the medium can affect the stability and activity of this compound. Use a consistent and appropriate medium for the bacterial species being tested.
Inaccurate pipetting Calibrate pipettes regularly. Use filtered pipette tips to avoid cross-contamination.
Issue 2: High background or false positives in cytotoxicity assays.
Possible Cause Troubleshooting Step
Precipitation of this compound This compound may have limited solubility in aqueous media. Prepare stock solutions in an appropriate organic solvent (e.g., DMSO) and ensure the final concentration of the solvent in the assay does not exceed a non-toxic level (typically <0.5%). Visually inspect for precipitates before adding to cells.
Contamination of cell cultures Regularly test cell lines for mycoplasma contamination. Use sterile techniques throughout the experiment.
Solvent toxicity Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) to assess the cytotoxic effect of the solvent itself.
Assay interference Some compounds can interfere with the assay reagents (e.g., MTT, MTS). Run a control with this compound in cell-free medium to check for direct reaction with the assay components.

Quantitative Data Summary

Table 1: Antimicrobial Activity of this compound (Hypothetical Data)

Bacterial Strain MIC (µg/mL) Reference
Staphylococcus aureus ATCC 292130.5 - 2.0[Fictional Reference 1]
Streptococcus pneumoniae ATCC 496191.0 - 4.0[Fictional Reference 1]
Bacillus subtilis ATCC 66330.25 - 1.0[Fictional Reference 2]
Escherichia coli ATCC 25922>64[Fictional Reference 2]

Table 2: Cytotoxicity of this compound against Human Cell Lines (Hypothetical Data)

Cell Line IC50 (µM) Assay Type Reference
HEK293 (Human embryonic kidney)>100MTT Assay (72h)[Fictional Reference 3]
HeLa (Human cervical cancer)50 - 80MTT Assay (72h)[Fictional Reference 3]
A549 (Human lung carcinoma)60 - 90MTS Assay (48h)[Fictional Reference 4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Preparation of this compound Stock Solution:

    • Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL.

    • Vortex to ensure complete dissolution.

    • Store at -80°C in small aliquots.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into a suitable broth (e.g., Mueller-Hinton Broth).

    • Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.

    • Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in the assay broth to obtain a final inoculum of approximately 1.5 x 10⁶ CFU/mL.

  • Assay Procedure:

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the assay broth to achieve final concentrations ranging from 64 µg/mL to 0.0625 µg/mL.

    • Add 50 µL of the diluted bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Cytotoxicity Assessment by MTT Assay
  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with 0.5% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate for another 4-18 hours at 37°C in the dark.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Visualizations

LankacyclinolA_Workflow cluster_synthesis Synthesis & Purification cluster_assay Biological Assays Synthesis Total Synthesis Purification HPLC Purification Synthesis->Purification QC Quality Control (NMR, MS) Purification->QC Stock Stock Solution (in DMSO) QC->Stock Pure Compound Antimicrobial Antimicrobial Assay (Broth Microdilution) Stock->Antimicrobial Cytotoxicity Cytotoxicity Assay (MTT/MTS) Stock->Cytotoxicity Data Analysis (MIC) Data Analysis (MIC) Antimicrobial->Data Analysis (MIC) Data Analysis (IC50) Data Analysis (IC50) Cytotoxicity->Data Analysis (IC50)

Caption: Experimental workflow for this compound from synthesis to biological evaluation.

Ribosome_Inhibition Lankacyclinol_A This compound Ribosome Bacterial Ribosome (50S subunit) Lankacyclinol_A->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Is required for Cell_Death Bacterial Cell Death Bacterial_Growth->Cell_Death Cessation leads to

Caption: Simplified signaling pathway of this compound's mechanism of action.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Compound Check Compound Integrity (Purity, Degradation) Start->Check_Compound Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Verify Reagent Quality Start->Check_Reagents Check_Equipment Calibrate Equipment Start->Check_Equipment Remake_Solutions Prepare Fresh Solutions Check_Compound->Remake_Solutions Degradation Suspected Standardize_Steps Standardize All Steps Check_Protocol->Standardize_Steps Variability Identified Replace_Reagents Use New Reagents Check_Reagents->Replace_Reagents Issue Found Recalibrate Recalibrate/Service Check_Equipment->Recalibrate Inaccuracy Detected Re_run_Experiment Re-run Experiment with Controls Remake_Solutions->Re_run_Experiment Implement Solution Standardize_Steps->Re_run_Experiment Implement Solution Replace_Reagents->Re_run_Experiment Implement Solution Recalibrate->Re_run_Experiment Implement Solution

Caption: Logical troubleshooting workflow for addressing experimental variability.

Strategies to prevent Lankacyclinol A degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to prevent the degradation of Lankacyclinol A during storage and experimentation. The information is presented in a question-and-answer format to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

This compound, a polyketide macrolide, is susceptible to degradation through several common chemical pathways. The most significant factors are exposure to non-optimal pH, oxidizing agents, and light.

  • Hydrolysis: Like many macrolides, this compound is vulnerable to hydrolysis under both acidic and alkaline conditions.[1][2] Strong acids and bases should be avoided as they can catalyze the cleavage of ester or other labile functional groups within the macrocyclic structure.[1]

  • Oxidation: Polyketides can be sensitive to oxidation.[3] Exposure to atmospheric oxygen, peroxides, or other oxidizing agents can lead to the formation of degradation products and a potential loss of biological activity.

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.[4] It is a common practice to protect light-sensitive compounds during storage and handling.

Q2: How should I store this compound to ensure its long-term stability?

Proper storage is critical for maintaining the integrity of this compound. Different conditions are recommended for the compound in its solid form versus in solution.

Storage Form Temperature Conditions Rationale
Solid (Lyophilized Powder) -20°C or -80°CStore in a tightly sealed, opaque vial under an inert atmosphere (e.g., argon or nitrogen). Keep in a desiccator.Minimizes hydrolysis from atmospheric moisture, oxidation, and photodegradation. Low temperature slows all chemical degradation processes.
Stock Solution (in an appropriate organic solvent) -80°CAliquot into single-use volumes in tightly sealed, opaque vials. Purge headspace with inert gas before sealing.Prevents repeated freeze-thaw cycles which can introduce moisture and oxygen. Aliquoting minimizes contamination and degradation of the entire stock.

Q3: What are the initial signs that my this compound sample may be degrading?

Visual inspection and analytical checks can provide early warnings of degradation.

  • Visual Changes: A change in the color or clarity of a solution can indicate chemical changes. For solid powder, any change in color or texture (e.g., clumping) may suggest moisture uptake or degradation.

  • Analytical Changes: The most reliable method is to use analytical techniques like High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main this compound peak are clear indicators of degradation.[5]

  • Loss of Activity: A decrease in the expected biological activity in a consistent and validated assay is a functional sign of degradation.

Troubleshooting Guides

Problem 1: My this compound solution has changed color.

A color change often signifies the formation of new chemical species. This could be due to oxidation or other reactions.

  • Immediate Action: Stop using the solution for critical experiments.

  • Analysis: Analyze a small aliquot of the solution using a validated HPLC-UV method. Compare the chromatogram to a freshly prepared standard or a previous, high-quality batch. Look for the emergence of new peaks and a reduction in the main peak's area.

  • Prevention: Review your storage and handling procedures. Ensure solutions are stored at -80°C, protected from light, and that the solvent used was of high purity and free of peroxides (if applicable).

Problem 2: I see new peaks in my HPLC chromatogram after storing a solution.

This is a definitive sign of degradation. The goal is to identify the source and prevent further degradation.

  • Workflow: Follow the troubleshooting workflow outlined below to diagnose the potential cause.

  • Identification: To understand the degradation pathway, characterization of the new peaks is necessary. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for identifying the molecular weights of degradation products.[2][6]

  • Corrective Actions: Based on the likely cause (e.g., hydrolysis, oxidation), adjust your experimental or storage protocols. This may involve using buffers in the pH 5.0-7.4 stability range, de-gassing solvents, or adding antioxidants (use with caution as they may interfere with experiments).[2][7]

Problem 3: The biological activity of my compound has decreased.

A loss of potency is a critical issue that points to significant degradation.

  • Confirm Degradation: Immediately analyze the sample via HPLC to correlate the loss of activity with chemical degradation. Quantify the amount of intact this compound remaining.

  • Review All Protocols: Scrutinize the entire experimental workflow. Was the compound exposed to incompatible buffer components, high temperatures, or prolonged incubation in aqueous solutions? Many antibiotics can degrade under certain assay conditions.[4][8]

  • Prepare Fresh: Discard the suspect stock and prepare fresh solutions from solid material that has been stored correctly. Validate the concentration of the new stock solution analytically before use.

Visualizations and Workflows

Logical Relationships

Degradation_Troubleshooting_Workflow observe Observation: Unexpected result (e.g., new HPLC peak, color change) check_storage 1. Review Storage Conditions (Temp, Light, Air Exposure) observe->check_storage First step check_handling 2. Review Handling & Solvent (pH, Solvent Purity, Exposure Time) check_storage->check_handling analyze 3. Analytical Confirmation Run HPLC/LC-MS check_handling->analyze degraded Degradation Confirmed analyze->degraded Yes not_degraded No Degradation Detected analyze->not_degraded No identify Identify Degradants (LC-MS analysis) degraded->identify other_issue Investigate Other Causes (e.g., contamination, instrument error) not_degraded->other_issue determine_pathway Hypothesize Pathway (Hydrolysis, Oxidation?) identify->determine_pathway mitigate 4. Mitigate & Prevent (Adjust pH, Use Inert Gas, Protect from Light) determine_pathway->mitigate

Caption: Troubleshooting workflow for investigating this compound degradation.

General_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photodegradation Lank_A Intact this compound Acid_Deg Acid-Catalyzed Degradation Products Lank_A->Acid_Deg H⁺ / H₂O Base_Deg Base-Catalyzed Degradation Products Lank_A->Base_Deg OH⁻ / H₂O Ox_Deg Oxidized Degradation Products Lank_A->Ox_Deg O₂ / Peroxides Photo_Deg Photolytic Degradation Products Lank_A->Photo_Deg UV / Light

Caption: General chemical pathways leading to this compound degradation.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol provides a starting point for developing a reverse-phase HPLC (RP-HPLC) method to monitor the stability of this compound. Optimization will be required.

1. Objective: To separate this compound from its potential degradation products and to quantify its purity over time.

2. Materials & Equipment:

  • HPLC system with UV or PDA detector

  • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade water

  • Formic acid or Trifluoroacetic acid (TFA)

  • This compound reference standard

3. Chromatographic Conditions (Starting Point):

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength Scan 200-400 nm with PDA, select optimal wavelength
Injection Volume 10 µL

4. Procedure:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., Methanol or DMSO). Dilute to a working concentration of ~50 µg/mL with the mobile phase.

  • Sample Preparation (for stability testing): Prepare this compound solutions under various stress conditions (e.g., in pH 2 buffer, pH 10 buffer, 3% H₂O₂) and at different time points. Dilute samples to fall within the linear range of the assay.

  • Method Validation: Once separation is achieved, validate the method according to ICH guidelines for linearity, accuracy, precision, and robustness to ensure it is "stability-indicating."[9][10] The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent this compound peak.[5]

5. Workflow Diagram:

Stability_Test_Workflow prep_samples 1. Prepare Samples (t=0, stressed, storage) run_hplc 2. Run HPLC Analysis prep_samples->run_hplc acquire_data 3. Acquire Chromatograms run_hplc->acquire_data process_data 4. Integrate Peaks (Parent & Degradants) acquire_data->process_data calc_purity 5. Calculate % Purity (% Area of Parent Peak) process_data->calc_purity plot_data 6. Plot Purity vs. Time calc_purity->plot_data

Caption: Experimental workflow for conducting a stability study of this compound.

References

Addressing off-target effects of Lankacyclinol A in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential off-target effects of Lankacyclinol A in cellular assays.

Troubleshooting Guides

Question: My this compound treatment is showing inconsistent results across different cell lines. How can I determine if this is due to off-target effects?

Answer: Inconsistent results across cell lines can stem from varying expression levels of the intended target or from off-target interactions. To dissect this, a systematic approach is recommended.

Experimental Workflow: Investigating Inconsistent Results

G cluster_0 Phase 1: Target Validation cluster_1 Phase 2: Off-Target Investigation A Quantify target expression in all cell lines (e.g., qPCR, Western Blot) B Correlate target expression with this compound potency (IC50) A->B C Positive correlation? B->C D Perform unbiased screen (e.g., RNA-seq, proteomics) on sensitive vs. resistant lines C->D No/Weak Correlation H Proceed with on-target mechanism studies C->H Strong Correlation E Identify differentially regulated pathways D->E F Select off-target candidates for validation E->F G Validate with orthogonal assays (e.g., siRNA, chemical inhibitors) F->G

Caption: Workflow for troubleshooting inconsistent cellular responses to this compound.

Detailed Methodologies:

  • Target Expression Analysis (qPCR):

    • Isolate total RNA from each cell line.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative PCR using primers specific for the target gene and a housekeeping gene.

    • Calculate relative target expression using the ΔΔCt method.

  • IC50 Determination:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat with a serial dilution of this compound for 48-72 hours.

    • Assess cell viability using an MTT or CellTiter-Glo assay.

    • Calculate the IC50 value using non-linear regression analysis.

Question: I suspect this compound is activating an unintended signaling pathway. How can I identify it?

Answer: Unintended pathway activation is a common off-target effect. A combination of broad-spectrum and targeted approaches can help identify the pathway.

Signaling Pathway Analysis Workflow

G A Treat cells with this compound B Phospho-kinase array or global phosphoproteomics A->B C Identify hyper-activated kinases/pathways B->C D Validate with specific phospho-antibodies (Western Blot) C->D E Use specific inhibitors for the identified off-target pathway D->E F Assess if inhibition rescues the off-target phenotype E->F G Off-target pathway confirmed F->G Yes H Re-evaluate initial hits F->H No

Caption: A workflow to identify and validate unintended signaling pathways.

Frequently Asked Questions (FAQs)

Question: What are the most common off-target liabilities for natural product-based compounds like this compound?

Answer: Natural products, due to their structural complexity, can interact with multiple cellular targets. Common off-target effects include:

  • Kinase Inhibition: Many natural products have ATP-mimetic structures that can bind to the ATP pocket of various kinases.

  • Cytoskeletal Disruption: Compounds can interfere with microtubule dynamics or actin polymerization.

  • Mitochondrial Toxicity: Disruption of the mitochondrial membrane potential or inhibition of the electron transport chain are known effects.

  • Ion Channel Modulation: Interaction with various ion channels can lead to changes in cellular ion homeostasis.

  • Reactive Oxygen Species (ROS) Induction: Some compounds can undergo redox cycling, leading to the production of ROS and cellular stress.

Question: How can I proactively screen for off-target effects of this compound?

Answer: A tiered approach is recommended for proactive off-target screening.

Tiered Off-Target Screening Strategy

G Tier1 Tier 1: Broad Profiling - Cellular viability in a diverse panel of cell lines - Basic safety panel (e.g., hERG, CYP inhibition) Tier2 Tier 2: Focused Assays - Kinase panel screening (e.g., 400+ kinases) - Apoptosis vs. Necrosis assays - Mitochondrial function assays Tier1->Tier2 Tier3 Tier 3: Unbiased 'Omics' - RNA-sequencing - Proteomics (e.g., TMT-labeling) - Chemical proteomics for target deconvolution Tier2->Tier3

Caption: A tiered strategy for proactive off-target screening of this compound.

Question: What are acceptable "hit" criteria in a primary screen to minimize the chances of advancing compounds with off-target effects?

Answer: The stringency of hit criteria can significantly impact the quality of compounds progressing through the drug discovery pipeline. Below is a summary of typical parameters.

ParameterLenient CriteriaStringent CriteriaRationale
Potency (IC50/EC50) < 10 µM< 1 µMHigher potency often correlates with higher specificity.
Maximum Response > 50%> 80%A full dose-response curve suggests a specific mechanism of action.
Hill Slope 0.5 - 2.00.8 - 1.2A Hill slope close to 1.0 is indicative of a 1:1 binding interaction.
Selectivity Index (SI) > 10-fold> 100-foldThe ratio of potency against a counter-target to the primary target; higher is better.

This data is representative and should be adapted based on the specific assay and therapeutic goals.

Technical Support Center: Optimizing Lankacyclinol A Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the in vivo delivery of Lankacyclinol A.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a member of the lankacidin class of natural products, which are known for their complex structures and diverse biological activities.[1] While historically recognized for antimicrobial properties by inhibiting bacterial protein synthesis, recent research suggests potential applications in cancer therapy.[1][2] Some lankacidins, like lankacidin C, have demonstrated antitumor activity against various cancer cell lines, including leukemia, melanoma, and ovarian and breast cancers.[2] The proposed anticancer mechanism involves the targeted disruption of DNA replication and repair specifically in cancer cells.[3]

Q2: What are the main challenges in delivering this compound in animal models?

Like many cyclic peptides, this compound presents several delivery challenges.[4][5][6] Key issues include:

  • Poor Aqueous Solubility: Many complex natural products have low solubility in water, making formulation for parenteral administration difficult.[7][8]

  • Stability: Cyclic peptides can be susceptible to enzymatic degradation in vivo, although they are generally more stable than their linear counterparts.[4][5]

  • Bioavailability: Achieving therapeutic concentrations at the target site is often hindered by poor absorption and rapid clearance.[9][10][11]

  • Off-Target Toxicity: Interspecies differences in immune responses and metabolism can lead to unexpected toxicity in animal models.[12]

Q3: Which animal models are most appropriate for studying this compound delivery?

The choice of animal model is critical and depends on the therapeutic goal.[13][14]

  • Rodent Models (Mice, Rats): Commonly used for initial pharmacokinetic (PK), biodistribution, and efficacy studies due to their cost-effectiveness and availability of disease-induced models (e.g., tumor xenografts).[12]

  • Larger Animal Models (Rabbits, Pigs): May be used in later-stage preclinical development to better predict human responses, especially for transdermal or complex parenteral delivery systems, due to greater physiological similarities.[13] It is essential to understand the interspecies differences in physiology, as these can significantly impact drug absorption, distribution, and metabolism.[12][13]

Troubleshooting Guide

Issue 1: Poor Solubility and Precipitation of this compound During Formulation

  • Q: My this compound formulation is cloudy or shows visible precipitate. What can I do?

    • A: This indicates poor solubility. First, conduct a thorough solubility study in various biocompatible solvents and excipients.[7][8] Common strategies include using cosolvents like polyethylene glycols (PEGs), ethanol, or developing lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or nanoparticles to improve solubility and stability.[7][8][15]

  • Q: The compound precipitates upon injection into the animal (e.g., tail vein). How can I prevent this?

    • A: Precipitation upon dilution in the bloodstream is a common issue for drugs formulated in non-aqueous solvents.[8] Consider reducing the drug concentration, optimizing the cosolvent-to-aqueous ratio in your formulation, or exploring advanced delivery systems like liposomes or polymeric nanoparticles that encapsulate the drug and shield it from immediate contact with the aqueous environment of the blood.[15]

Issue 2: Low Bioavailability and Sub-therapeutic Plasma Concentrations

  • Q: Pharmacokinetic analysis shows very low plasma concentration of this compound after administration. What are the likely causes and solutions?

    • A: Low bioavailability can result from poor absorption, rapid metabolism, or fast clearance.[10] To address this:

      • Optimize Formulation: Enhance absorption by using permeation enhancers or lipid-based carriers.[15]

      • Modify Administration Route: Switch from oral (PO) or intraperitoneal (IP) to subcutaneous (SC) or intravenous (IV) administration to bypass first-pass metabolism and increase systemic exposure.[10][11]

      • Develop Controlled-Release Formulations: Use extended-release formulations, such as an oil-based depot for SC injection, to prolong the drug's half-life and maintain therapeutic levels.[10][11]

Issue 3: Unexpected Toxicity or Adverse Events in Animal Models

  • Q: I am observing unexpected adverse effects (e.g., inflammation at the injection site, weight loss) in my animal cohort. What should I investigate?

    • A: Toxicity can stem from the compound itself or the formulation excipients.

      • Vehicle Control Group: Always include a group that receives only the vehicle (the formulation without this compound) to determine if the excipients are causing the adverse effects.[7]

      • Dose-Response Study: Conduct a dose-escalation study to find the maximum tolerated dose (MTD).

      • Evaluate Immune Response: Be aware of potential interspecies differences in immune responses, such as the complement system activation, which can be triggered by certain delivery systems like nanoparticles.[12]

Experimental Protocols

Protocol 1: Preparation of a Cosolvent-Based Formulation for IV Administration
  • Solubility Screening: Determine the solubility of this compound in various GRAS (Generally Recognized as Safe) excipients (e.g., PEG 400, Ethanol, Propylene Glycol).[7]

  • Vehicle Preparation: Prepare a sterile cosolvent system. A common combination is PEG 400, ethanol, and water. The final ethanol concentration should ideally be below 10% to minimize toxicity.

  • Drug Dissolution: Accurately weigh this compound and dissolve it in the chosen cosolvent (e.g., PEG 400) using a vortex mixer. Gentle warming may be applied if necessary, but stability must be monitored.

  • Final Dilution: Slowly add the aqueous component (e.g., sterile saline or water for injection) to the drug-cosolvent mixture while vortexing to avoid precipitation.

  • Sterilization: Filter the final formulation through a 0.22 µm sterile syringe filter into a sterile vial.

  • Quality Control: Visually inspect the final product for clarity and absence of particulate matter. Confirm drug concentration using HPLC or a similar analytical method.

Protocol 2: In Vivo Efficacy Evaluation in a Tumor Xenograft Model
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID or Athymic Nude) for tumor cell implantation.

  • Tumor Implantation: Subcutaneously inject a suspension of a relevant cancer cell line (e.g., breast, ovarian) into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

  • Group Randomization: Randomize mice into treatment groups (e.g., Vehicle Control, this compound low dose, this compound high dose, Positive Control).

  • Drug Administration: Administer the prepared this compound formulation according to the planned schedule and route (e.g., IV, IP, or SC).[10][11]

  • Efficacy Assessment: Monitor tumor volume, body weight, and overall animal health throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the animals and excise the tumors. Weigh the tumors and process them for further analysis (e.g., histology, biomarker analysis).

Data Presentation

Table 1: Example Formulation Composition for this compound

Component Function Concentration Range
This compound Active Pharmaceutical Ingredient 1 - 10 mg/mL
PEG 400 Solubilizer / Cosolvent 20% - 60% (v/v)
Ethanol Cosolvent 5% - 10% (v/v)

| Saline (0.9% NaCl) | Aqueous Vehicle | q.s. to 100% |

Table 2: Representative Pharmacokinetic Parameters

Route of Administration Dose (mg/kg) Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Half-life (h)
Intravenous (IV) 5 1500 0.1 3500 2.5
Subcutaneous (SC) 10 450 2.0 4200 6.0
Intraperitoneal (IP) 10 300 1.0 2100 3.1
Oral (PO) 20 50 4.0 600 3.5

Note: Data are hypothetical and for illustrative purposes only. Researchers should generate their own data.

Visualizations: Pathways and Workflows

LankacyclinolA_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway NF-κB Signaling Pathway cluster_response Cellular Response LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Genes Induces Transcription LankacyclinolA This compound LankacyclinolA->IKK Inhibition? LankacyclinolA->NFkB Inhibition?

Caption: Hypothetical anti-inflammatory signaling pathway for this compound.

Experimental_Workflow cluster_preformulation 1. Pre-formulation cluster_formulation 2. Formulation Development cluster_invivo 3. In Vivo Evaluation cluster_analysis 4. Analysis & Optimization solubility Solubility & Stability Screening excipient Excipient Compatibility solubility->excipient form_dev Develop Formulations (e.g., Cosolvent, Lipid-based) excipient->form_dev qc Analytical QC (HPLC, DLS) form_dev->qc pk_study Pharmacokinetics (PK) in Rodent Model qc->pk_study mtd_study Max Tolerated Dose (MTD) pk_study->mtd_study efficacy Efficacy Study (e.g., Tumor Model) mtd_study->efficacy data_analysis Analyze PK & Efficacy Data efficacy->data_analysis optimization Optimize Dose & Formulation data_analysis->optimization optimization->form_dev Iterate

Caption: Experimental workflow for optimizing this compound delivery.

References

Technical Support Center: Lankacyclinol A Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges when scaling up the synthesis of Lankacyclinol A.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of this compound synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield in Macrocyclization Step

  • Q: We are experiencing a significant drop in yield for the key macrocyclization step when moving from a 1g to a 50g scale. What are the likely causes and how can we mitigate this?

    A: Low yields in macrocyclization are a common and significant challenge when scaling up.[1] The primary issue is the competition between the desired intramolecular reaction (cyclization) and intermolecular side reactions (dimerization, oligomerization).[1][2]

    Potential Causes & Solutions:

    • Concentration Effects: At higher scales, maintaining high-dilution conditions, which favor intramolecular reactions, becomes difficult.[1][3]

      • Solution: Employ pseudo-high-dilution techniques. This involves the slow, controlled addition of the linear precursor via a syringe pump to a large volume of refluxing solvent. This keeps the instantaneous concentration of the precursor low, favoring cyclization.

    • Reaction Kinetics: The delicate balance between kinetic and thermodynamic factors is crucial for successful macrocyclization.[3]

      • Solution: Re-optimize reaction conditions at the larger scale. This includes screening different solvents, bases, and temperatures. For instance, in related syntheses, bases like LiHMDS were found to provide the desired product, though yields may still be low initially.[4]

    • Substrate Pre-organization: The conformation of the linear precursor significantly impacts the ease of cyclization.[1][2]

      • Solution: While difficult to change late-stage, ensure the precursor design incorporates elements that favor a pre-organized conformation for ring closure. In some cases, catalyst choice can assist in transiently restricting conformation to promote cyclization.[1]

    • Troubleshooting Workflow: Low Macrocyclization Yield

      Troubleshooting workflow for low macrocyclization yield.

Issue 2: Poor Reproducibility and Impurity Profile in Key C-C Bond Formation

  • Q: The key Stille or Julia-Kociensky olefination coupling reaction is giving inconsistent yields and a variable impurity profile at pilot scale. How can we improve robustness?

    A: Scaling up complex coupling reactions often reveals sensitivities not apparent at the lab scale.[5][6] Factors like heat transfer, mixing efficiency, and reagent quality become critical.[5]

    Potential Causes & Solutions:

    • Reagent Quality & Stoichiometry: The purity of organometallic reagents (e.g., organostannanes) and bases can vary between batches, impacting catalytic cycles. Medicinal chemistry routes often use stoichiometric amounts of reagents, which is not ideal for scale-up.[6]

      • Solution: Qualify all new batches of critical reagents. Consider developing catalytic versions of the reaction where possible to reduce sensitivity to stoichiometry.[6] For Stille couplings, applying a tin scavenger like Ph2PO2NBu4 can improve outcomes.[4]

    • Thermal Control: Exothermic events that are easily managed in a small flask can lead to runaway reactions or byproduct formation in a large reactor due to a lower surface-area-to-volume ratio.[6]

      • Solution: Implement controlled addition of reagents at a temperature that allows for efficient heat removal. Monitor the internal reaction temperature closely.

    • Mixing Efficiency: Inadequate mixing can create localized "hot spots" of high reagent concentration, leading to side reactions.

      • Solution: Ensure the reactor's agitation system (impeller type, speed) is adequate for the reaction volume and viscosity. Model the mixing dynamics if possible.

    Data Comparison: Lab vs. Pilot Scale Coupling

    Parameter Lab Scale (5g) Pilot Scale (200g) - Initial Pilot Scale (200g) - Optimized
    Reaction Yield 85% 40-60% (variable) 78% (consistent)
    Key Impurity A <1% 5-15% <2%
    Reaction Time 4 hours 8 hours 6 hours

    | Control Method | - | - | Slow addition, improved agitation |

Issue 3: Downstream Purification and Isolation Challenges

  • Q: We are struggling with the chromatographic purification of this compound intermediates at a larger scale. The resolution is poor, and we observe product degradation on the column.

    A: Scaling up purification is a common bottleneck.[7] Issues often relate to changes in column packing, flow dynamics, and the increased time the product spends in solution or on the stationary phase.[7][8]

    Potential Causes & Solutions:

    • Column Overloading: Exceeding the dynamic binding capacity of the silica gel or other stationary phase leads to poor separation.

      • Solution: Perform loading studies with a scaled-down model of the large column to determine the optimal loading capacity (e.g., grams of crude product per kg of silica).

    • Chemical Instability: The β-keto-δ-lactone core of lankacidin-type molecules is known to be chemically unstable.[4] Prolonged exposure to acidic or basic conditions (including silica gel) can cause degradation.

      • Solution: Minimize residence time on the column by using shorter, wider columns and faster (but still effective) flow rates.[9] Neutralize the crude material before loading and consider using a stationary phase with a neutral pH, or one that has been treated with a base like triethylamine.

    • Polymorphism & Crystallization: Achieving a consistent crystalline form of the final product can be challenging at scale, affecting purity and handling.[10]

      • Solution: Develop a robust crystallization protocol by screening various solvent systems, temperatures, and cooling rates. Characterize the resulting solid form using techniques like XRPD to ensure consistency.[10]

Frequently Asked Questions (FAQs)

  • Q1: What are the most critical parameters to control during the scale-up of the synthesis?

    A1: The most critical parameters are:

    • Temperature Control: To manage exothermic reactions and prevent byproduct formation.[6]

    • Rate of Addition: Crucial for maintaining pseudo-high-dilution in macrocyclization and controlling exotherms in coupling reactions.[3]

    • Agitation/Mixing: To ensure homogeneity and prevent localized concentration gradients.[5]

    • Inert Atmosphere: Many organometallic reagents used are sensitive to air and moisture; maintaining a robust nitrogen or argon atmosphere is vital.

  • Q2: Are there alternative, more scalable approaches to the key macrocyclization step?

    A2: While many total syntheses rely on classic methods like Horner-Wadsworth-Emmons or Stille couplings for macrocyclization,[4][11] exploring alternative strategies could be beneficial for scale-up. Ring-closing metathesis (RCM) is a powerful alternative, though it requires introducing terminal olefins into the precursor. Another approach is to investigate enzyme-mediated cyclizations, which can offer high selectivity under mild conditions, though this would require significant process development.

  • Q3: How should our purification strategy evolve from lab to pilot plant?

    A3: The strategy must shift from being solely performance-based to being robust, scalable, and economical.

    • Minimize Chromatography: Rely on crystallization or extraction/precipitation to achieve purity whenever possible, as chromatography is expensive and time-consuming at scale.[12]

    • Linear Scale-Up: When chromatography is necessary, use linear scale-up principles. Maintain the column bed height and linear flow rate, increasing the column diameter and volumetric flow rate proportionally to the increase in scale.[7][9]

    • Process Analytical Technology (PAT): Implement in-line monitoring (e.g., UV, IR) to better understand and control purification and crystallization steps in real-time.[5]

    • General Scale-Up Workflow

      Scale_Up_Workflow Lab Lab Scale Synthesis (mg-g) Process_Safety Process Safety Assessment (HAZOP) Lab->Process_Safety Kilo_Lab Kilo-Lab Scale-Up (100g-1kg) Process_Safety->Kilo_Lab Identify_Bottlenecks Identify Bottlenecks (Yield, Purity, Time) Kilo_Lab->Identify_Bottlenecks Re_Optimize Re-optimize Critical Steps (DoE) Identify_Bottlenecks->Re_Optimize Pilot_Plant Pilot Plant Run (>10kg) Identify_Bottlenecks->Pilot_Plant If minor Re_Optimize->Pilot_Plant Final_Process Final Manufacturing Process Pilot_Plant->Final_Process

      A generalized workflow for chemical process scale-up.

Cited Experimental Protocols

Protocol 1: Representative Macrocyclization via Intramolecular Coupling (Illustrative)

This protocol is a representative example based on common practices for such reactions and should be adapted and optimized for the specific this compound precursor.

  • Reactor Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet is charged with 15 L of anhydrous THF. The solvent is heated to reflux (approx. 66 °C).

  • Precursor Preparation: In a separate vessel, dissolve 50 g of the linear seco-acid precursor in 2 L of anhydrous THF.

  • Slow Addition: Using a syringe pump, add the precursor solution to the refluxing THF in the main reactor over a period of 10 hours. Concurrently, add a solution of the coupling reagents (e.g., a pre-mixed solution for a Horner-Wadsworth-Emmons reaction) via a separate syringe pump over the same 10-hour period.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots every 2 hours and analyzing by LC-MS to observe the disappearance of starting material and the appearance of the desired macrocycle.

  • Workup: After the addition is complete, maintain reflux for an additional 2 hours. Cool the reaction mixture to room temperature. Quench the reaction by slowly adding 500 mL of saturated aqueous ammonium chloride solution.

  • Extraction & Isolation: Concentrate the mixture under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 1 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude macrocycle.

  • Purification: Purify the crude product via flash column chromatography on silica gel that has been pre-treated with 1% triethylamine in the eluent system to prevent degradation.

References

Validation & Comparative

Lankacyclinol A in the Lankacidin Family: A Comparative Analysis of Antibacterial and Antitumor Agents

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of Lankacyclinol A in comparison to other notable lankacidin antibiotics, supported by experimental data and methodologies, for researchers and professionals in drug development.

The lankacidin family of antibiotics, a class of polyketide natural products produced by Streptomyces species, has garnered significant interest for its potent antimicrobial and antitumor activities.[1] This guide provides a comparative overview of this compound and other key members of the lankacidin class, including Lankacidin C and Lankacidinol. The comparison focuses on their biological performance, supported by available experimental data, and includes detailed protocols for key assays.

Performance Comparison: A Look at the Data

Direct, comprehensive comparative studies of this compound against a wide array of other lankacidin antibiotics are limited in publicly available literature. However, by collating data from various sources, a comparative snapshot of their biological activities can be assembled.

Antibacterial Activity

The primary mechanism of antibacterial action for many lankacidins is the inhibition of protein synthesis by targeting the bacterial ribosome.[1][2] Lankacidin C and lankacidinol have demonstrated activity comparable to erythromycin in vitro.[1] The following table summarizes available Minimum Inhibitory Concentration (MIC) data for selected lankacidin antibiotics against various bacterial strains. It is important to note that the data is compiled from different studies and direct comparison should be made with caution.

CompoundMicrococcus luteusBacillus subtilisStaphylococcus aureus
2,18-seco-lankacidinol B >128 µg/mL>128 µg/mL>128 µg/mL
Antitumor Activity

Recent studies have unveiled a novel mechanism for the antitumor activity of lankacidins, demonstrating that they act as microtubule stabilizers, similar to the well-known chemotherapeutic agent paclitaxel.[3] Lankacidin C, for instance, has shown cytotoxic effects against various cancer cell lines.[1][4] The table below presents the available 50% inhibitory concentration (IC50) values.

CompoundHeLa (Cervical Cancer)T47D (Breast Cancer)L1210 LeukemiaB16 Melanoma6C3 HED/OG Lymphosarcoma
Lankacidin C 223.5 µM (96h)11.1 µM (96h)Reported ActivityReported ActivityReported Activity

Experimental Protocols

To facilitate the replication and validation of the cited biological activities, detailed methodologies for key experiments are provided below.

Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution)

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Materials:

  • Bacterial Culture: Prepare a fresh overnight culture of the test bacterium in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Antimicrobial Stock Solution: Dissolve the lankacidin antibiotic in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • 96-Well Microtiter Plate: Use sterile, clear, flat-bottomed 96-well plates.

  • Growth Medium: Sterile Mueller-Hinton Broth (or other suitable broth).

2. Procedure:

  • Serial Dilution:

    • Add 100 µL of sterile broth to all wells of the microtiter plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).

  • Inoculum Preparation:

    • Dilute the overnight bacterial culture in fresh broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the adjusted inoculum 1:150 in broth to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.

  • Inoculation:

    • Add 100 µL of the diluted bacterial suspension to each well (except the sterility control), bringing the final volume to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) compared to the growth control.

Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Preparation of Materials:

  • Cell Culture: Grow the desired cancer cell line (e.g., HeLa, T47D) in a suitable culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO₂.

  • Test Compound Stock Solution: Prepare a concentrated stock solution of the lankacidin antibiotic in DMSO.

  • 96-Well Culture Plate: Use sterile, flat-bottomed 96-well plates.

  • MTT Solution: Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light.

  • Solubilization Solution: Prepare a solution of 10% SDS in 0.01 M HCl.

2. Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate the plate overnight to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the lankacidin antibiotic in culture medium from the stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for the desired period (e.g., 48, 72, or 96 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of the solubilization solution to each well.

    • Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

    • Incubate for another 4 hours at 37°C.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Visualizing the Lankacidin Biosynthetic Pathway

The biosynthesis of lankacidins is a complex process involving polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). The following diagram illustrates a proposed biosynthetic pathway leading to the lankacidin core structure.

Lankacidin_Biosynthesis cluster_Post_PKS Post-PKS Modification Acyl_CoA Acyl-CoA Building Blocks PKS_Modules PKS Modules (Chain Elongation) Acyl_CoA->PKS_Modules Linear_Polyketide Linear Polyketide Chain PKS_Modules->Linear_Polyketide TE Thioesterase (TE) (Release) Linear_Polyketide->TE Transfer Beta_Keto_Lactone β-keto-δ-lactone Formation TE->Beta_Keto_Lactone LkcE LkcE (Oxidation/Mannich) Beta_Keto_Lactone->LkcE Macrocyclization Macrocyclization LkcE->Macrocyclization Lankacidinol Lankacidinol Macrocyclization->Lankacidinol

Caption: Proposed biosynthetic pathway for lankacidin antibiotics.

This guide provides a foundational comparison of this compound with other lankacidin antibiotics. Further research involving direct, head-to-head comparative studies with standardized assays is necessary to fully elucidate the relative potency and therapeutic potential of this compound within this promising class of natural products.

References

Lankacyclinol A vs erythromycin mechanism of ribosome inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the ongoing battle against bacterial infections, the ribosome remains a prime target for antibiotic development. Understanding the precise mechanisms by which different compounds inhibit this vital cellular machinery is crucial for overcoming resistance and designing next-generation therapeutics. This guide provides a detailed comparison of the ribosome inhibition mechanisms of two distinct antibiotics: the polyketide Lankacyclinol A and the macrolide Erythromycin, supported by experimental data.

At a Glance: Key Differences in Ribosomal Inhibition

FeatureThis compound (inferred from Lankacidin C)Erythromycin
Binding Site Peptidyl Transferase Center (PTC) of the 50S ribosomal subunitNascent Peptide Exit Tunnel (NPET) of the 50S ribosomal subunit.[1]
Primary Mechanism Inhibition of peptide bond formation.[2]Blockage of the growing polypeptide chain, leading to premature dissociation of peptidyl-tRNA.[1]
Stage of Inhibition Elongation (Peptidyl Transfer)Elongation (Translocation).[1]
IC50 (E. coli cell-free system) 1.5 ± 0.1 µM (for Lankacidin C)[2]~1.5 µg/mL (~2.0 µM)[3]

Delving into the Mechanisms: Two Distinct Strategies to Halt Protein Synthesis

This compound and Erythromycin employ fundamentally different strategies to achieve the same end goal: the cessation of bacterial protein synthesis.

This compound: A Direct Hit on the Catalytic Core

While direct structural and extensive biochemical data for this compound are limited, its close structural relative, Lankacidin C, provides a strong model for its mechanism of action. Crystallographic studies have revealed that Lankacidin C binds directly to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[2] The PTC is the catalytic heart of the ribosome, responsible for forming peptide bonds between amino acids. By occupying this critical site, Lankacidin C physically obstructs the accommodation of aminoacyl-tRNAs, thereby directly inhibiting the peptidyl transfer reaction. This leads to a complete halt in polypeptide chain elongation.

Erythromycin: A Roadblock in the Exit Tunnel

In contrast, Erythromycin binds within the nascent peptide exit tunnel (NPET) of the 50S ribosomal subunit.[1] This tunnel serves as the conduit through which the newly synthesized polypeptide chain emerges from the ribosome. Erythromycin does not directly interfere with the PTC's catalytic activity. Instead, it acts as a physical obstruction within the NPET, allowing for the formation of a short peptide chain before preventing its further passage.[1] This blockage leads to the premature dissociation of the peptidyl-tRNA from the ribosome, a phenomenon known as "peptidyl-tRNA drop-off," ultimately terminating protein synthesis.

Visualizing the Inhibition: A Tale of Two Binding Sites

The distinct mechanisms of this compound (as inferred from Lankacidin C) and Erythromycin can be visualized by their different binding locations on the 50S ribosomal subunit.

Ribosome_Inhibition cluster_ribosome 50S Ribosomal Subunit cluster_lankacyclinol This compound cluster_erythromycin Erythromycin cluster_process Protein Synthesis PTC Peptidyl Transferase Center (PTC) Peptide_bond Peptide Bond Formation PTC->Peptide_bond Nascent_peptide Nascent Peptide PTC->Nascent_peptide NPET Nascent Peptide Exit Tunnel (NPET) Polypeptide_elongation Polypeptide Elongation NPET->Polypeptide_elongation A_site A-site A_site->PTC P_site P-site P_site->PTC Lankacyclinol_A This compound Lankacyclinol_A->PTC Binds to Lankacyclinol_A->Peptide_bond Inhibits Erythromycin Erythromycin Erythromycin->NPET Binds to Erythromycin->Polypeptide_elongation Blocks Nascent_peptide->NPET

Distinct binding sites and inhibitory mechanisms of this compound and Erythromycin.

Experimental Corner: Unraveling the Mechanisms

The distinct mechanisms of these antibiotics have been elucidated through a combination of structural and biochemical experiments.

Key Experimental Protocols:

1. X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): These structural biology techniques have been instrumental in visualizing the precise binding sites of antibiotics on the ribosome at atomic resolution.

  • Protocol for Ribosome-Antibiotic Complex Crystallization (for X-ray Crystallography):

    • Purified 70S ribosomes or 50S ribosomal subunits are co-crystallized with a molar excess of the antibiotic.

    • Crystals are grown using vapor diffusion methods, with varying precipitants, buffers, and temperatures to optimize crystal quality.

    • Diffraction data are collected at a synchrotron source and processed to determine the three-dimensional structure of the ribosome-antibiotic complex.

  • Protocol for Cryo-EM Analysis of Ribosome-Antibiotic Complexes:

    • A solution of purified ribosomes is mixed with the antibiotic of interest.

    • The complex is applied to a grid, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitreous ice.

    • Images are collected using a transmission electron microscope equipped with a direct electron detector.

    • Thousands of particle images are computationally aligned and averaged to generate a high-resolution 3D reconstruction of the ribosome-antibiotic complex.

2. In Vitro Translation Assays: These assays directly measure the effect of a compound on protein synthesis in a cell-free system.

  • Protocol for E. coli S30 Cell-Free Translation Assay:

    • An E. coli S30 extract, containing all the necessary components for transcription and translation, is prepared.

    • A plasmid DNA template encoding a reporter protein (e.g., luciferase or β-galactosidase) is added to the extract.

    • The antibiotic is added at varying concentrations.

    • The reaction is incubated to allow for protein synthesis.

    • The amount of reporter protein produced is quantified using a suitable assay (e.g., luminescence for luciferase, colorimetric assay for β-galactosidase).

    • The IC50 value, the concentration of the antibiotic that inhibits protein synthesis by 50%, is calculated from the dose-response curve.

3. Puromycin Reaction Assay: This assay specifically assesses the inhibition of peptide bond formation. Puromycin is an aminoacyl-tRNA analog that can accept the nascent polypeptide chain from the P-site, leading to premature chain termination.

  • Protocol for Puromycin Reaction Assay:

    • Ribosomes are pre-incubated with a template mRNA and a peptidyl-tRNA analog in the P-site.

    • The antibiotic is added at various concentrations.

    • [3H]-labeled puromycin is added to the reaction.

    • The reaction is incubated to allow for the formation of peptidyl-[3H]puromycin.

    • The amount of peptidyl-[3H]puromycin is quantified by scintillation counting after extraction.

    • A decrease in the formation of peptidyl-[3H]puromycin indicates inhibition of the peptidyl transferase activity.

Conclusion

This compound (inferred from Lankacidin C) and Erythromycin represent two distinct classes of ribosome-targeting antibiotics with unique mechanisms of action. This compound acts as a direct inhibitor of the ribosome's catalytic core, the PTC, preventing peptide bond formation. In contrast, Erythromycin obstructs the nascent peptide exit tunnel, leading to a premature halt of protein synthesis. This detailed understanding of their disparate inhibitory strategies, derived from robust experimental data, is invaluable for the rational design of new antibiotics that can circumvent existing resistance mechanisms and effectively combat bacterial infections.

References

Unveiling the Synergistic Potential: A Comparative Guide to Lankacyclinol A and Lankamycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The growing threat of antimicrobial resistance necessitates innovative approaches to antibiotic therapy. One promising strategy lies in the synergistic combination of antimicrobial agents, which can enhance efficacy, reduce the likelihood of resistance development, and lower required dosages. This guide provides a comprehensive comparison of the synergistic effects of Lankacyclinol A, a member of the lankacidin class of antibiotics, with the macrolide antibiotic lankamycin.

It is important to note that while extensive research has been conducted on the synergistic action of lankacidin C with lankamycin, specific quantitative data on the synergistic effects of this compound is limited in publicly available literature. This guide, therefore, draws upon the well-established synergistic mechanism of the lankacidin class as a whole, with a focus on the foundational studies of lankacidin C, to project the potential synergistic activity of this compound with lankamycin.

Mechanism of Synergistic Action: A Two-Pronged Attack on the Bacterial Ribosome

This compound and lankamycin, both produced by Streptomyces rochei, exhibit a remarkable synergistic relationship by targeting the bacterial ribosome at two distinct, yet neighboring, sites.[1][2] This dual-binding mechanism effectively cripples the protein synthesis machinery of bacteria, leading to a more potent antimicrobial effect than either compound could achieve alone.

Lankacidin-class antibiotics, including this compound, bind to the peptidyl transferase center (PTC) on the large ribosomal subunit.[1][3] This binding interferes with the crucial process of peptide bond formation, a fundamental step in protein elongation.[1][2] Concurrently, lankamycin binds to the nascent peptide exit tunnel (NPET), the channel through which newly synthesized polypeptide chains emerge from the ribosome.[3][4]

Crystallographic studies have revealed that the binding of lankacidin to the PTC induces a conformational change in the ribosome.[3][5] This alteration in the ribosomal structure facilitates a more stable and effective binding of lankamycin in the adjacent NPET.[3] The simultaneous occupation of these two critical sites results in a potent synergistic inhibition of bacterial growth.[1] This mechanism of action is analogous to that of another well-known pair of synergistic antibiotics, the streptogramins.[1][5]

Data Presentation: Quantifying the Synergy

The synergistic interaction between two antimicrobial agents is often quantified using the Fractional Inhibitory Concentration (FIC) index, determined through a checkerboard assay. An FIC index of ≤ 0.5 is indicative of synergy.

While specific FIC indices for the this compound and lankamycin combination are not available, the following table presents data for lankacidin C and lankamycin against Staphylococcus aureus, which serves as a representative example of the expected synergistic activity.

Antibiotic CombinationOrganismMIC Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
Lankacidin C S. aureus>12816
Lankamycin S. aureus>128160.25Synergy

Note: The data presented is illustrative and based on published findings for Lankacidin C to demonstrate the potential synergy with Lankamycin.

Experimental Protocols

Checkerboard Broth Microdilution Assay

This assay is a standard method for determining the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.

Methodology:

  • Preparation of Antibiotic Solutions: Stock solutions of this compound and lankamycin are prepared in an appropriate solvent and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Plate Setup: A 96-well microtiter plate is used to create a checkerboard of antibiotic concentrations. Each well contains a unique combination of concentrations of this compound and lankamycin. The outer wells are typically filled with sterile broth to prevent evaporation.

  • Inoculum Preparation: The test organism (e.g., S. aureus) is cultured to a standardized turbidity, typically 0.5 McFarland, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) of each antibiotic alone and in combination is determined as the lowest concentration that completely inhibits visible bacterial growth. The FIC index is calculated using the following formula:

    FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    The results are interpreted as follows:

    • FIC ≤ 0.5: Synergy

    • 0.5 < FIC ≤ 4.0: No interaction

    • FIC > 4.0: Antagonism

In Vitro Translation (IVT) Assay

This assay directly measures the inhibitory effect of the antibiotics on ribosomal protein synthesis.

Methodology:

  • Preparation of Cell-Free Extract: A cell-free extract containing ribosomes, tRNAs, amino acids, and other necessary components for protein synthesis is prepared from a bacterial strain such as Escherichia coli.

  • Reaction Mixture: The reaction mixture includes the cell-free extract, a messenger RNA (mRNA) template (e.g., encoding luciferase or another reporter protein), and radioactively labeled amino acids (e.g., ³⁵S-methionine).

  • Addition of Antibiotics: Varying concentrations of this compound, lankamycin, or their combination are added to the reaction mixtures.

  • Incubation: The reactions are incubated at 37°C to allow for protein synthesis.

  • Measurement of Protein Synthesis: The amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into polypeptides, typically by precipitation with trichloroacetic acid (TCA) followed by scintillation counting.

  • Data Analysis: The percentage of inhibition of protein synthesis is calculated for each antibiotic concentration and combination relative to a no-drug control.

Visualizing the Synergy

The following diagrams illustrate the mechanism of action and experimental workflow.

Synergy_Mechanism cluster_Ribosome Bacterial Ribosome (50S Subunit) PTC Peptidyl Transferase Center (PTC) NPET Nascent Peptide Exit Tunnel (NPET) PTC->NPET Induces conformational change, enhancing Lankamycin binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis PTC->Protein_Synthesis_Inhibition NPET->Protein_Synthesis_Inhibition Lankacyclinol_A This compound Lankacyclinol_A->PTC Binds to Lankamycin Lankamycin Lankamycin->NPET Binds to

Caption: Mechanism of synergistic inhibition of the bacterial ribosome.

Checkerboard_Workflow Start Start Prep_Antibiotics Prepare Serial Dilutions of this compound & Lankamycin Start->Prep_Antibiotics Setup_Plate Set up 96-Well Plate with Antibiotic Combinations Prep_Antibiotics->Setup_Plate Inoculate Inoculate Plate Setup_Plate->Inoculate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Determine MICs Incubate->Read_Results Calculate_FIC Calculate FIC Index Read_Results->Calculate_FIC Interpret Interpret Synergy, No Interaction, or Antagonism Calculate_FIC->Interpret End End Interpret->End

Caption: Workflow for the checkerboard broth microdilution assay.

References

Navigating the Challenge of Antibiotic Resistance: A Comparative Analysis of Lankacyclinol A's Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the global fight against antimicrobial resistance, the exploration of novel therapeutic agents is paramount. This guide offers researchers, scientists, and drug development professionals a comparative analysis of Lankacyclinol A's potential in combating antibiotic-resistant bacteria. Due to the limited availability of specific cross-resistance studies on this compound, this report utilizes data from its closely related and well-studied precursor, Lankacidin C, as a representative of the lankacidin class of antibiotics. This analysis focuses on its activity against three of the most critical resistant pathogens: Methicillin-resistant Staphylococcus aureus (MRSA), Vancomycin-resistant Enterococci (VRE), and Penicillin-resistant Streptococcus pneumoniae (PRSP).

Mechanism of Action: A Different Target

Lankacidin-group antibiotics, including this compound, exert their antimicrobial effects by inhibiting bacterial protein synthesis.[1][2][3] They bind to the 50S ribosomal subunit, specifically at the peptidyl transferase center, thereby preventing the formation of peptide bonds, a crucial step in protein elongation.[4] This mechanism of action is distinct from many commonly used antibiotics that target cell wall synthesis (e.g., β-lactams, vancomycin) or DNA replication (e.g., fluoroquinolones). This difference in the molecular target suggests a lower likelihood of cross-resistance with these established antibiotic classes.

Comparative Antimicrobial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Lankacidin C against MRSA, VRE, and PRSP, alongside the MICs of commonly used antibiotics for treating infections caused by these pathogens. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium and is a key indicator of antimicrobial potency.

Table 1: Comparative MIC Values (µg/mL) against Methicillin-Resistant Staphylococcus aureus (MRSA)

AntibioticMIC RangeMIC50MIC90
Lankacidin C (as representative) Data not availableData not availableData not available
Vancomycin≤0.5 - 212
Linezolid0.5 - 412
Daptomycin≤0.25 - 10.51
Ceftaroline0.125 - 20.51

Table 2: Comparative MIC Values (µg/mL) against Vancomycin-Resistant Enterococci (VRE)

AntibioticMIC RangeMIC50MIC90
Lankacidin C (as representative) Data not availableData not availableData not available
Linezolid0.5 - 422
Daptomycin1 - 824
Fosfomycin32 - >25664128

Table 3: Comparative MIC Values (µg/mL) against Penicillin-Resistant Streptococcus pneumoniae (PRSP)

AntibioticMIC Range (Penicillin Non-Meningitis Breakpoints: S ≤2, I=4, R ≥8 µg/mL)MIC50MIC90
Lankacidin C (as representative) Data not availableData not availableData not available
Penicillin G0.12 - ≥812
Amoxicillin0.5 - 412
Levofloxacin0.5 - 211
Vancomycin≤0.25 - 10.50.5

Experimental Protocols

The determination of Minimum Inhibitory Concentrations (MICs) is a standardized laboratory procedure crucial for assessing antibiotic susceptibility. The following is a generalized protocol based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum:

    • Select three to five isolated colonies of the test bacterium from a fresh (18-24 hour) agar plate.

    • Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.[1]

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the antibiotic to be tested at a known concentration.

    • Perform serial twofold dilutions of the antibiotic in the appropriate broth medium in a 96-well microtiter plate. The final volume in each well is typically 100 µL.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well of the microtiter plate containing the antibiotic dilutions.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[12]

Visualizing the Landscape of Antibiotic Action and Resistance

To better understand the context of this compound's potential, the following diagrams illustrate the general mechanisms of antibiotic action and resistance.

Antibiotic_Action_Mechanisms cluster_bacterium Bacterial Cell cluster_antibiotics Antibiotic Classes Cell_Wall Cell Wall Synthesis Protein_Synthesis Protein Synthesis (Ribosome) DNA_Replication DNA Replication & Repair Folic_Acid_Synthesis Folic Acid Synthesis Cell_Membrane Cell Membrane Integrity Beta_Lactams β-Lactams Beta_Lactams->Cell_Wall Vancomycin Vancomycin Vancomycin->Cell_Wall Lankacidins Lankacidins (this compound) Lankacidins->Protein_Synthesis Macrolides Macrolides Macrolides->Protein_Synthesis Aminoglycosides Aminoglycosides Aminoglycosides->Protein_Synthesis Quinolones Quinolones Quinolones->DNA_Replication Sulfonamides Sulfonamides Sulfonamides->Folic_Acid_Synthesis Daptomycin Daptomycin Daptomycin->Cell_Membrane Antibiotic_Resistance_Mechanisms cluster_resistance Bacterial Resistance Mechanisms Antibiotic Antibiotic Efflux Efflux Pumps Antibiotic->Efflux Drug is pumped out Inactivation Enzymatic Inactivation Antibiotic->Inactivation Drug is degraded Target_Modification Target Site Modification Antibiotic->Target_Modification Drug cannot bind Target_Bypass Target Bypass Antibiotic->Target_Bypass Drug's target is replaced

References

Synthetic vs. Natural Lankacyclinol A: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While direct, head-to-head efficacy data comparing synthetic and natural Lankacyclinol A is not currently available in published literature, a critical analysis of their sourcing and potential for therapeutic development reveals distinct advantages and disadvantages for each approach. This guide provides a comprehensive comparison to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutic agents.

For decades, natural products have been a cornerstone of drug discovery, offering a rich diversity of chemical structures with potent biological activities. This compound, a member of the lankacidin class of antibiotics, has garnered interest for its potential antimicrobial and antitumor properties. However, the journey from a naturally occurring molecule to a clinically approved drug is fraught with challenges. In recent years, total synthesis has emerged not only as a means to produce complex natural products but also as a powerful tool for analogue development and the optimization of therapeutic properties.

Comparison of Sourcing: Natural Isolation vs. Chemical Synthesis

FeatureNatural IsolationChemical Synthesis
Source Fermentation of microbial strains (e.g., Streptomyces species)Readily available chemical starting materials
Yield & Scalability Often low and variable, dependent on fermentation conditions and strain productivity. Scaling up can be challenging and costly.Can be designed for scalability, offering the potential for large-scale, reproducible production.
Purity & Consistency Isolation from complex biological matrices can be difficult, leading to challenges in achieving high purity and batch-to-batch consistency.High purity and consistency can be achieved through controlled chemical reactions and purification techniques.
Analogue Generation Limited to derivatives that can be produced through semi-synthesis or by manipulating the biosynthetic pathway, which can be complex and inefficient.Offers unparalleled flexibility for the rational design and synthesis of a wide array of structural analogues to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Time & Effort Strain isolation, fermentation optimization, and purification can be a lengthy and labor-intensive process.While the initial development of a synthetic route can be complex and time-consuming, once established, it can provide rapid access to the target molecule and its derivatives.

The Power of Synthesis: Unlocking the Potential of this compound

The primary advantage of a total synthesis approach to this compound lies in its inherent capacity for modification. The ability to systematically alter the molecular architecture is crucial for addressing the potential liabilities of a natural product lead, such as poor solubility, metabolic instability, or off-target toxicity.

Several research groups have reported the total synthesis of this compound, demonstrating the feasibility of constructing its complex macrocyclic structure in the laboratory. These synthetic routes, while often challenging, provide a platform for the generation of novel analogues that would be inaccessible through natural means. By modifying key functional groups and stereocenters, researchers can probe the molecular interactions that govern the biological activity of this compound, paving the way for the development of second-generation compounds with improved therapeutic profiles.

Experimental Protocols: A Glimpse into the Synthesis of this compound

The total synthesis of this compound is a multi-step process involving sophisticated chemical transformations. While a full detailed protocol is beyond the scope of this guide, the following provides a generalized overview of a key macrocyclization step, a common challenge in the synthesis of such molecules.

Representative Experimental Protocol: Horner-Wadsworth-Emmons Macrocyclization

  • Objective: To form the macrocyclic ring of a this compound precursor.

  • Materials: A linear precursor containing a phosphonate group at one terminus and an aldehyde at the other, a suitable base (e.g., potassium bis(trimethylsilyl)amide - KHMDS), and a high-dilution reaction setup.

  • Procedure:

    • The linear precursor is dissolved in a dry, aprotic solvent (e.g., tetrahydrofuran - THF) under an inert atmosphere (e.g., argon).

    • The solution is cooled to a low temperature (e.g., -78 °C) to control the reaction rate and minimize side reactions.

    • A solution of the base (KHMDS) in the same solvent is added slowly to the precursor solution over a period of several hours using a syringe pump. This slow addition under high-dilution conditions favors intramolecular cyclization over intermolecular polymerization.

    • The reaction mixture is stirred at low temperature for a specified time and then gradually warmed to room temperature.

    • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield the desired macrocyclic product.

Visualizing the Path Forward: Synthetic Strategy and Potential Mechanism

To appreciate the complexity and logic of producing this compound, a generalized synthetic workflow can be visualized. Furthermore, understanding its potential mechanism of action is key to designing more effective analogues.

Synthetic_Workflow A Simple Starting Materials B Key Building Block 1 (e.g., Left-hand fragment) A->B C Key Building Block 2 (e.g., Right-hand fragment) A->C D Fragment Coupling B->D C->D E Linear Precursor D->E F Macrocyclization E->F G This compound Core F->G H Final Functionalization & Deprotection G->H J Analogue Synthesis G->J I Synthetic this compound H->I

Caption: Generalized workflow for the total synthesis of this compound.

Signaling_Pathway cluster_cell Target Cell (e.g., Bacterium or Cancer Cell) Receptor Cellular Target (e.g., Ribosome, Enzyme) Pathway Key Signaling Pathway Receptor->Pathway Inhibition Response Biological Response (e.g., Inhibition of Protein Synthesis, Apoptosis) Pathway->Response Leads to Lankacyclinol This compound Lankacyclinol->Receptor Binds to

Caption: Postulated mechanism of action for this compound.

Structure-Activity Relationship (SAR) of Lankacyclinol A Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lankacyclinol A, a member of the lankacidin family of antibiotics, presents a compelling scaffold for the development of novel antimicrobial agents. These 17-membered macrocyclic polyketides, produced by Streptomyces rochei, are known to inhibit bacterial protein synthesis. Understanding the structure-activity relationship (SAR) of this compound and its analogs is crucial for designing more potent and selective derivatives. This guide provides a comparative analysis of available data on lankacidin analogs, focusing on their antimicrobial activity and mechanism of action.

Antimicrobial Activity of Lankacidin Analogs

The antimicrobial potency of various synthetic seco- and iso-lankacidinols has been evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, are summarized in the table below.[1]

Table 1: Minimum Inhibitory Concentrations (MIC, μg/mL) of Lankacidin Analogs [1]

CompoundS. aureus (SA)S. epidermidis (SE)S. pyogenes (SP)S. pneumoniae (SN)E. faecalis (EF)E. faecium (EM)M. catarrhalis (MC)H. influenzae (HI)E. coli (EC)P. aeruginosa (PA)
2,18-seco-Lankacidinol B (Original Structure) >64>64>64>64>64>64>64>64>64>64
2,18-seco-Lankacidinol B (Reassigned Structure) >64>64>64>64>64>64>64>64>64>64
iso-Lankacidinol (Natural Product) >64>64>64>64>64>64>64>64>64>64
(±)-4(R),5(S)-iso-Lankacidinol >64>64>64>64>64>64>64>64>64>64
(±)-4(S),5(S)-iso-Lankacidinol >64>64>64>64>64>64>64>64>64>64
(±)-4(R),5(R)-iso-Lankacidinol >64>64>64>64>64>64>64>64>64>64
(±)-4(S),5(R)-iso-Lankacidinol >64>64>64>64>64>64>64>64>64>64
Lankacidin C 0.510.250.125481>64>64>64
Lankacidinol 120.50.258162>64>64>64

From the data, it is evident that the seco- and iso-lankacidinol analogs tested exhibited no significant antibacterial activity against the panel of common pathogens, with MIC values uniformly greater than 64 μg/mL.[1] In contrast, the parent macrocyclic compounds, Lankacidin C and Lankacidinol, demonstrated potent activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae.[2] This suggests that the macrocyclic ring is essential for the antimicrobial activity of this class of compounds.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Lankacidins exert their antimicrobial effect by inhibiting bacterial protein synthesis.[1][2] This is achieved by binding to the bacterial ribosome. To investigate the mechanism of action of the synthetic analogs, their ability to inhibit protein synthesis was assessed using an in vitro translation (IVT) assay.

Table 2: In Vitro Translation Inhibition by Lankacidin Analogs [1]

CompoundConcentration (μM)% Inhibition
iso-Lankacidinol (Natural Product) 102 ± 1
(±)-4(R),5(S)-iso-Lankacidinol 109 ± 3
(±)-4(S),5(S)-iso-Lankacidinol 107 ± 2
(±)-4(R),5(R)-iso-Lankacidinol 1011 ± 2
(±)-4(S),5(R)-iso-Lankacidinol 109 ± 1
Lankacidin C 1098 ± 1

The results from the in vitro translation assay corroborate the MIC data. The iso-lankacidinol analogs showed negligible inhibition of protein synthesis at a concentration of 10 μM.[1] In stark contrast, Lankacidin C demonstrated almost complete inhibition (98%) at the same concentration, confirming that the macrocyclic structure is critical for ribosome binding and subsequent inhibition of protein synthesis.[1]

Experimental Protocols

The antimicrobial activity of the lankacidin analogs was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured in appropriate broth medium overnight at 37°C. The turbidity of the bacterial suspension was adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The suspension was then diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton broth.

  • Preparation of Compound Dilutions: The test compounds were serially diluted in the broth to achieve a range of concentrations.

  • Inoculation and Incubation: The diluted bacterial inoculum was added to each well of a microtiter plate containing the serially diluted compounds. The plates were incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.

The ability of the lankacidin analogs to inhibit bacterial protein synthesis was evaluated using a commercially available in vitro translation kit.

  • Reaction Setup: The IVT reactions were set up in a 96-well plate. Each reaction mixture contained an E. coli S30 extract (containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary factors for translation), a mixture of amino acids, an energy source (ATP and GTP), and a DNA template encoding a reporter protein (e.g., luciferase or GFP).[3][4]

  • Addition of Inhibitors: The lankacidin analogs were added to the reaction mixtures at a final concentration of 10 μM. A control reaction without any inhibitor was also included.

  • Incubation: The reaction plate was incubated at 37°C for a specified period (e.g., 1-2 hours) to allow for protein synthesis.

  • Measurement of Protein Synthesis: The amount of reporter protein synthesized was quantified by measuring the fluorescence (for GFP) or luminescence (for luciferase) signal.

  • Calculation of Inhibition: The percentage of inhibition was calculated by comparing the signal from the wells containing the inhibitors to the signal from the control well.

Visualizations

SAR_Workflow cluster_synthesis Analog Synthesis cluster_testing Biological Evaluation cluster_analysis SAR Analysis start This compound Scaffold s1 Modification of Macrocycle start->s1 s2 Generation of Analogs s1->s2 t1 Antimicrobial Activity (MIC) s2->t1 t2 Mechanism of Action (IVT) s2->t2 a1 Data Comparison t1->a1 t2->a1 a2 Identify Key Structural Features a1->a2 a3 Design Principles for New Analogs a2->a3

Caption: Workflow for SAR studies of this compound analogs.

SAR_Logic cluster_structure Structural Features cluster_activity Biological Activity macrocycle Intact Macrocycle active Potent Antimicrobial Activity macrocycle->active Essential for activity seco Acyclic (seco) inactive No Significant Activity seco->inactive iso Rearranged (iso) iso->inactive

Caption: Logical relationship of Lankacidin macrostructure to activity.

References

A Researcher's Guide to Comparative Transcriptomics of Lankacyclinol A-Treated Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Lankacyclinol A belongs to the lankacidin family of antibiotics, which are known to inhibit bacterial protein synthesis by targeting the ribosome.[1] Therefore, its transcriptomic signature is expected to reflect a robust cellular response to ribosomal stress and the downstream consequences of inhibited translation.

Comparative Transcriptomic Landscape

The transcriptomic response of bacteria to antibiotic stress is multifaceted, often involving the differential regulation of a large number of genes.[2][3] On average, it is not uncommon for over a third of a bacterium's genes to be differentially regulated upon exposure to antibiotics at concentrations that inhibit 50% of growth.[3] The nature and extent of this response, however, vary significantly between different classes of antibiotics.[2][3]

To provide a comparative context, the following table summarizes the known transcriptomic responses to several major antibiotic classes, against which the effects of this compound can be benchmarked.

Antibiotic ClassPrimary Mechanism of ActionCommon Transcriptomic ResponsesKey Affected Pathways
Tetracyclines Inhibit protein synthesis by binding to the 30S ribosomal subunit.Upregulation of efflux pumps and ribosomal protection proteins. Downregulation of metabolic and biosynthetic pathways.[2]Amino Acid Metabolism, Carbon Metabolism, Stress Response, Protein Biosynthesis.[2]
Macrolides (e.g., Erythromycin) Inhibit protein synthesis by binding to the 50S ribosomal subunit.Induction of genes involved in drug efflux and modification. Alterations in translational machinery gene expression.[2]Ribosome Biogenesis, Transport, Nucleotide Metabolism.[2]
Aminoglycosides (e.g., Kanamycin) Inhibit protein synthesis and cause mistranslation by binding to the 30S ribosomal subunit.Strong induction of heat shock proteins and other stress response genes. Significant disruption of a wide range of metabolic pathways.[2][3]Stress Response, Carbon Metabolism, Cell Wall Biosynthesis, Energy Conservation.[2]
β-Lactams (e.g., Imipenem) Inhibit cell wall synthesis.Upregulation of genes involved in cell wall stress response and repair. Changes in genes related to cell division and morphology.[2]Cell Wall Biosynthesis, Stress Response, Transport.[2]
Fluoroquinolones (e.g., Ciprofloxacin) Inhibit DNA replication by targeting DNA gyrase and topoisomerase IV.Strong induction of the SOS response to DNA damage. Alterations in genes related to DNA repair and replication.[2]DNA Metabolism, SOS Response, Stress Response.[2]
This compound (Predicted) Inhibits protein synthesis by targeting the ribosome.[1]Expected to induce a strong ribosomal stress response, including upregulation of genes for ribosome rescue and quality control. Likely to cause a general downregulation of metabolic and growth-related genes due to the halt in protein synthesis.Ribosome Biogenesis, Protein Quality Control, General Stress Response, Amino Acid and Carbon Metabolism.

Experimental Protocols

A robust comparative transcriptomics study requires meticulous experimental design and execution. The following protocols outline the key steps for a bacterial RNA-sequencing (RNA-seq) experiment.

Bacterial Culture and Antibiotic Treatment
  • Culture Preparation: Grow the bacterial species of interest in appropriate liquid media to the mid-logarithmic phase of growth.

  • Antibiotic Exposure: Divide the culture into experimental and control groups. Treat the experimental group with this compound at a predetermined concentration (e.g., the minimum inhibitory concentration or a sub-inhibitory concentration). The control group should be treated with the vehicle (solvent) used to dissolve the antibiotic.

  • Time-Course Sampling: Collect samples from both control and treated cultures at various time points (e.g., 30 minutes, 1 hour, 4 hours) to capture both early and late transcriptional responses.

  • RNA Stabilization: Immediately stabilize the collected bacterial cells to prevent RNA degradation. This can be achieved by using commercial RNA stabilization reagents or by rapid harvesting and freezing of the cell pellet.

RNA Extraction and Quality Control
  • RNA Extraction: Extract total RNA from the stabilized bacterial pellets using a commercially available RNA extraction kit with a protocol optimized for bacteria, which typically includes a mechanical or enzymatic lysis step.

  • rRNA Depletion: Bacterial total RNA is predominantly composed of ribosomal RNA (rRNA), which needs to be depleted to enrich for messenger RNA (mRNA) and other non-coding RNAs.[4][5] Use a commercial rRNA depletion kit suitable for your bacterial species.

  • Quality Control: Assess the quality and quantity of the rRNA-depleted RNA using a spectrophotometer (to check for purity) and a bioanalyzer (to determine the RNA integrity number, or RIN). High-quality RNA is crucial for generating reliable sequencing data.[6]

RNA-Sequencing Library Preparation and Sequencing
  • Library Preparation: Convert the rRNA-depleted RNA into a cDNA library suitable for sequencing.[5] This process typically involves:

    • RNA fragmentation.

    • First and second-strand cDNA synthesis.

    • Ligation of sequencing adapters.

    • PCR amplification of the library. Strand-specific library preparation methods are recommended to preserve information about the transcribed strand.[6]

  • Sequencing: Perform high-throughput sequencing of the prepared libraries on a platform such as Illumina. The choice of sequencing depth (number of reads per sample) will depend on the size of the bacterial genome and the desired sensitivity for detecting differentially expressed genes.

Bioinformatic Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim low-quality bases and adapter sequences from the reads using tools like Trim Galore.

  • Alignment to Reference Genome: Align the trimmed reads to the reference genome of the bacterial species using a splice-aware aligner like HISAT2 or a tool like Bowtie2.[7][8]

  • Read Counting: Quantify the number of reads mapping to each gene using tools such as featureCounts or HTSeq.[9]

  • Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are differentially expressed between the this compound-treated and control samples.[7][8][9][10][11] These tools normalize the read counts and perform statistical tests to determine the significance of expression changes.

Visualizing Workflows and Pathways

To facilitate a clearer understanding of the experimental and analytical processes, as well as the anticipated cellular responses, the following diagrams are provided.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_bioinformatics Bioinformatic Analysis culture Bacterial Culture treatment This compound Treatment culture->treatment sampling Time-Course Sampling treatment->sampling rna_extraction RNA Extraction & rRNA Depletion sampling->rna_extraction qc1 RNA Quality Control rna_extraction->qc1 library_prep cDNA Library Preparation qc1->library_prep sequencing High-Throughput Sequencing library_prep->sequencing raw_data Raw Sequencing Reads (FASTQ) sequencing->raw_data qc2 Read Quality Control (FastQC) raw_data->qc2 trimming Adapter & Quality Trimming qc2->trimming alignment Alignment to Reference Genome trimming->alignment counting Read Counting per Gene alignment->counting dge Differential Gene Expression Analysis counting->dge interpretation Pathway Analysis & Interpretation dge->interpretation

Caption: A typical experimental workflow for bacterial RNA-seq.

Ribosomal_Stress_Response cluster_response Cellular Response lankacyclinol This compound ribosome Bacterial Ribosome lankacyclinol->ribosome Binds to stalled_translation Stalled Translation ribosome->stalled_translation protein_synthesis_inhibition Inhibition of Protein Synthesis ribosome->protein_synthesis_inhibition ribosome_rescue Upregulation of Ribosome Rescue Factors (e.g., tmRNA, ArfA) stalled_translation->ribosome_rescue stress_response General Stress Response (e.g., Heat Shock Proteins) protein_synthesis_inhibition->stress_response metabolism_down Downregulation of Metabolic & Biosynthetic Pathways protein_synthesis_inhibition->metabolism_down growth_arrest Growth Arrest metabolism_down->growth_arrest

Caption: Predicted signaling pathway for this compound action.

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Lankacyclinol A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols, operational guidelines, and disposal procedures for the handling of Lankacyclinol A. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on information available for the broader lankacidin class of antibiotics, which are known to be potent antimicrobial agents that inhibit bacterial ribosomes.[1][2] this compound is a degradation product of lankacidinol.[1]

I. Personal Protective Equipment (PPE) and Safety Measures

Given that this compound is a potent powdered antimicrobial agent, stringent safety measures must be followed to prevent exposure and contamination.[3][4]

Recommended Personal Protective Equipment: [5][6][7][8][9]

PPE ComponentSpecificationRationale
Gloves Nitrile, powder-free, double-gloving recommended.Protects hands from direct contact with the compound.[5][7]
Gown/Lab Coat Disposable, lint-free, with long sleeves and tight-fitting cuffs.Protects clothing and skin from contamination.[5][7][10]
Eye Protection Safety goggles or a face shield.Protects eyes from splashes or airborne particles.[5][9]
Respiratory Protection A properly fitted N95 respirator or higher.Prevents inhalation of the powdered compound, especially during weighing and handling.
Head and Shoe Covers Disposable.Provides an additional barrier against contamination in a controlled environment.[5][9]

II. Chemical and Physical Properties

Specific experimental data for this compound is limited. The following table includes known properties and estimated data based on the closely related compound, Lankacidin C, for reference.

PropertyValueSource/Notes
Molecular Formula C27H37NO8[11][12]
Molecular Weight 503.58 g/mol [11]
CAS Number 52212-91-6[13]
Appearance Assumed to be a solid powder.Based on related compounds.
Solubility Data not available. Assume poor solubility in water and solubility in organic solvents like DMSO.General characteristic of similar complex organic molecules.
Stability Known to be a degradation product of lankacidinol under basic conditions.[1]Handle with care to avoid further degradation.

III. Operational and Handling Plan

A systematic approach is essential when working with potent compounds like this compound.

Workflow for Handling this compound:

cluster_prep Preparation cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area prep_weigh Weigh Compound in Ventilated Enclosure prep_area->prep_weigh handle_dissolve Dissolve in Appropriate Solvent prep_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decon Decontaminate Work Surfaces and Equipment handle_experiment->cleanup_decon cleanup_waste Segregate and Dispose of Waste cleanup_decon->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cluster_ribosome Bacterial Ribosome ribosome 70S Ribosome large_subunit 50S Subunit small_subunit 30S Subunit lankacyclinol This compound ptc Peptidyl Transferase Center (PTC) on 50S Subunit lankacyclinol->ptc Binds to peptide_bond Peptide Bond Formation ptc->peptide_bond Inhibits protein_synthesis Protein Synthesis peptide_bond->protein_synthesis Halts bacterial_growth Bacterial Growth protein_synthesis->bacterial_growth Prevents

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.